Ozagrel sodium
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNYJCOBUTXCBR-IPZCTEOASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172327 | |
| Record name | Ozagrel sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189224-26-8 | |
| Record name | Ozagrel sodium [JAN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189224268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ozagrel sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OZAGREL SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5577N3ET | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ozagrel Sodium's Mechanism of Action on Thromboxane A2 Synthase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozagrel sodium, a selective and competitive inhibitor of thromboxane A2 (TXA2) synthase, presents a targeted approach in the management of thrombotic disorders. By specifically blocking the conversion of prostaglandin H2 (PGH2) to TXA2, this compound effectively mitigates platelet aggregation and vasoconstriction, key events in thrombus formation.[1][2] A significant consequence of this inhibition is the metabolic shunting of PGH2 towards the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, thereby augmenting its antithrombotic effects. This guide provides a comprehensive overview of the biochemical mechanism, quantitative efficacy, and key experimental methodologies for studying this compound's interaction with thromboxane A2 synthase.
Core Mechanism of Action
This compound exerts its therapeutic effects by selectively inhibiting the enzyme thromboxane A2 synthase.[1][2] This enzyme is a critical component of the arachidonic acid cascade and is responsible for the isomerization of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2).[2] TXA2 is a potent mediator of platelet aggregation and a powerful vasoconstrictor.[2][3]
The inhibition of thromboxane A2 synthase by ozagrel is competitive.[4][5] Molecular docking studies suggest that the imidazolyl group of ozagrel engages in a cation-π interaction with the iron atom of the heme group within the active site of the thromboxane A2 synthase, which is a member of the cytochrome P450 family.[5][6] This interaction competitively blocks the binding of the natural substrate, PGH2, thereby preventing its conversion to TXA2.
A pivotal aspect of ozagrel's mechanism is the redirection of PGH2 metabolism. With the pathway to TXA2 synthesis blocked, the accumulated PGH2 is available for other enzymes in the arachidonic acid cascade. Notably, in vascular endothelial cells, PGH2 is converted by prostacyclin synthase into prostacyclin (PGI2).[4] PGI2 has physiological effects that are diametrically opposed to those of TXA2; it is a strong vasodilator and a potent inhibitor of platelet aggregation.[3][7] This "metabolic shunt" significantly contributes to the overall anti-thrombotic and vasodilatory profile of this compound.
Signaling Pathways
The inhibitory action of this compound on thromboxane A2 synthase initiates a cascade of downstream signaling events. The reduction in TXA2 levels leads to decreased activation of the thromboxane receptor (TP), a G-protein coupled receptor. This, in turn, reduces the activation of phospholipase C (PLC), leading to lower intracellular calcium levels and consequently, diminished platelet aggregation and vasoconstriction.[2]
Concurrently, the increased production of PGI2 results in the activation of the prostacyclin receptor (IP), another G-protein coupled receptor. Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[8] Elevated cAMP levels activate Protein Kinase A (PKA), which promotes smooth muscle relaxation (vasodilation) and inhibits platelet activation.[8][9]
Quantitative Data
The inhibitory potency of this compound has been quantified in various in vitro and in vivo models. The half-maximal inhibitory concentration (IC50) and the half-maximal effective dose (ID50) are key parameters summarized below. It is important to note that IC50 values can vary based on the experimental conditions, such as the source of the enzyme and the assay methodology.
| Parameter | Value | Species/System | Notes | Reference(s) |
| IC50 | 4 nM | Not Specified | Potent and selective inhibitor. | [10] |
| 11 nM | Rabbit Platelet | Selective TXA2 synthetase inhibitor. | [8][10][11][12] | |
| 53.12 μM | Arachidonic Acid-Induced Platelet Aggregation | Functional inhibition of platelet aggregation. | [8][11] | |
| 99.6% inhibition at 100 μM | Plasma TXB2 | Demonstrates high efficacy in inhibiting TXA2 production. | [8][11] | |
| ID50 | 0.3 mg/kg (oral) | Rat | Inhibition of TXA2 generation in vivo. | [7] |
| 0.92 mg/kg (oral) | Rat | Inhibition of ex vivo arachidonic acid-induced platelet aggregation. | [7] |
Experimental Protocols
Thromboxane A2 Synthase Activity Assay
This assay directly measures the enzymatic activity of TXA2 synthase and the inhibitory effect of this compound.
-
Principle: The activity of TXA2 synthase is determined by quantifying the production of its stable metabolite, thromboxane B2 (TXB2), from the substrate PGH2.
-
Materials:
-
Source of TXA2 synthase (e.g., platelet microsomes)
-
Prostaglandin H2 (PGH2)
-
This compound
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
Stop solution (e.g., containing EDTA and stannous chloride)
-
Thromboxane B2 ELISA kit
-
-
Procedure:
-
Prepare platelet microsomes from fresh blood samples.
-
Pre-incubate the platelet microsomes with various concentrations of this compound or a vehicle control in the reaction buffer at 37°C.
-
Initiate the reaction by adding PGH2.
-
Allow the reaction to proceed for a defined period at 37°C.
-
Terminate the reaction with the stop solution.
-
Quantify the amount of TXB2 produced using a commercial ELISA kit.[3]
-
Calculate the percent inhibition and determine the IC50 value.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
This functional assay measures the effect of this compound on platelet aggregation.
-
Principle: Platelet aggregation is measured by the change in light transmission through a suspension of platelet-rich plasma (PRP) after the addition of an aggregating agent.
-
Materials:
-
Freshly drawn venous blood
-
Anticoagulant (e.g., 3.8% sodium citrate)
-
Aggregating agent (e.g., arachidonic acid)
-
This compound
-
Saline or vehicle control
-
Platelet aggregometer
-
Centrifuge
-
-
Procedure:
-
Prepare platelet-rich plasma (PRP) by centrifuging whole blood at a low speed (e.g., 200 x g for 10-15 minutes).
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15-20 minutes). PPP is used to set 100% aggregation.
-
Adjust the platelet count in the PRP if necessary.
-
Place the PRP in the aggregometer and pre-incubate with various concentrations of this compound or vehicle control.
-
Add the aggregating agent to induce platelet aggregation.
-
Calculate the percent inhibition of aggregation and determine the IC50 or ID50 value.
-
Measurement of Thromboxane B2 (TXB2) Levels by ELISA
This assay quantifies the in vivo or in vitro production of TXA2 by measuring its stable metabolite, TXB2.
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure TXB2 levels in biological samples. TXB2 in the sample competes with a fixed amount of enzyme-labeled TXB2 for binding to a limited number of antibody sites.
-
Materials:
-
Biological samples (e.g., serum, plasma, cell culture supernatant)
-
Commercial TXB2 ELISA kit
-
Microplate reader
-
-
Procedure:
-
Prepare samples. For serum, allow blood to clot to induce maximum TXA2 production. For plasma, use an anticoagulant.
-
Follow the specific instructions of the commercial ELISA kit, which typically involve:
-
Adding standards and samples to the antibody-coated microplate.
-
Adding an enzyme-labeled TXB2 conjugate.
-
Incubating to allow for competitive binding.
-
Washing away unbound reagents.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.[12]
-
-
Read the absorbance using a microplate reader. The color intensity is inversely proportional to the TXB2 concentration.
-
Calculate the TXB2 concentration in the samples by comparing their absorbance to a standard curve.
-
Conclusion
This compound is a highly selective, competitive inhibitor of thromboxane A2 synthase. Its mechanism of action is twofold: it directly reduces the production of the pro-thrombotic and vasoconstrictive TXA2, and it promotes the synthesis of the anti-thrombotic and vasodilatory PGI2 through the redirection of PGH2 metabolism. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute robust studies in the fields of thrombosis, cardiovascular disease, and inflammation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Prostacyclin signalling through prostacyclin receptor [reactome.org]
- 4. benchchem.com [benchchem.com]
- 5. Human thromboxane synthase: comparative modeling and docking evaluation with the competitive inhibitors Dazoxiben and Ozagrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Prostacyclin - Wikipedia [en.wikipedia.org]
- 9. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Effects of ozagrel (OKY-046), a thromboxane synthase inhibitor, on oxidative drug-metabolizing enzymes in mouse hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Preclinical Profile of Ozagrel Sodium: An In-depth Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozagrel sodium, a selective and potent thromboxane A2 (TXA2) synthase inhibitor, has garnered significant attention for its therapeutic potential in thrombotic and ischemic conditions. By targeting a key enzyme in the arachidonic acid cascade, this compound effectively modulates platelet aggregation and vascular tone, making it a valuable agent in preclinical models of ischemic stroke, pulmonary injury, and vascular dementia. This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound in various preclinical models, supported by detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.
Pharmacodynamics: Mechanism of Action and Efficacy
This compound exerts its pharmacological effects primarily through the selective inhibition of thromboxane A2 synthase.[1][2] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation.[3] By inhibiting TXA2 synthesis, this compound not only reduces the levels of this prothrombotic and vasoconstrictive mediator but also redirects PGH2 metabolism towards the production of prostacyclin (PGI2) in endothelial cells, a vasodilator and inhibitor of platelet aggregation.[4] This dual mechanism contributes to its overall therapeutic effects.
In Vitro Activity
The inhibitory potency of ozagrel has been quantified in various in vitro assays.
| Parameter | Value | Species/System |
| TXA2 Synthase Inhibition (IC50) | 11 nM | - |
| Arachidonic Acid-Induced Platelet Aggregation (IC50) | 53.12 µM | - |
| Plasma TXB2 Inhibition (at 100 µM) | 99.6% | - |
| Table 1: In Vitro Potency of Ozagrel.[1] |
In Vivo Efficacy in Preclinical Models
The therapeutic potential of this compound has been demonstrated in a range of preclinical disease models.
| Preclinical Model | Species | Dosing Regimen | Key Findings | Reference(s) |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | 3 mg/kg | Decreased the area and volume of cortical infarction. | [5] |
| Hyperhomocysteinemia-induced Vascular Cognitive Impairment | Rat | 10 and 20 mg/kg, p.o. | Ameliorated endothelial dysfunction and memory deficits. | [6] |
| Oleic Acid-Induced Lung Injury | Guinea Pig | 80 mg/kg, i.v. (single dose) | Attenuated lung injury and decreased inflammatory markers. | [1] |
| Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models. |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profile of ozagrel has been characterized in several preclinical species, providing essential data for dose selection and translation to clinical studies.
Pharmacokinetic Parameters in Rats (Oral Administration)
Pharmacokinetic studies in Sprague-Dawley rats following oral administration have demonstrated the absorption and elimination characteristics of ozagrel.
| Polymorph Form | Dose | Cmax (mg/L) | AUC0-t (mg·h/L) | t½ (h) |
| Form I | Not Specified | 32.72 ± 17.04 | 61.14 ± 14.76 | 1.53 ± 0.51 |
| Form II | Not Specified | 34.01 ± 19.13 | 85.56 ± 18.08 | 4.73 ± 3.00 |
| Table 3: Pharmacokinetic Parameters of Ozagrel Polymorphs in SD Rats after Oral Administration.[7] |
Pharmacokinetic Parameters in Rabbits
Studies in rabbits have explored the pharmacokinetics of ozagrel following intravenous, oral, and rectal administration.
| Route of Administration | Tmax | Bioavailability |
| Rectal | 20 min | 100% |
| Table 4: Pharmacokinetic Highlights of Ozagrel in Rabbits.[8] |
An Emax model has been used to describe the pharmacodynamic response, with an estimated IC50 for thromboxane synthetase inhibition of 56.0 ng/mL and an Emax of 94%.[8]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of this compound in preclinical research.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is widely used to induce focal cerebral ischemia and assess the neuroprotective effects of therapeutic agents.
Objective: To induce a transient focal cerebral ischemia in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
4-0 monofilament nylon suture with a silicon-coated tip
-
Surgical instruments for vessel exposure and ligation
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Introduce the silicon-coated nylon suture through an incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 2 hours.[5]
-
After the occlusion period, withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
Neurological deficit scoring and infarct volume analysis (e.g., using TTC staining) are performed at 24 hours post-reperfusion to assess the extent of brain injury and the therapeutic effect of this compound.[5]
Ex Vivo Platelet Aggregation Assay
This assay is used to determine the inhibitory effect of ozagrel on platelet function.
Objective: To measure arachidonic acid-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Blood collection tubes containing 3.8% sodium citrate
-
Centrifuge
-
Platelet aggregometer
-
Arachidonic acid solution (e.g., 1.9 mg/mL)[9]
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
Procedure:
-
Collect whole blood from the preclinical species of interest into tubes containing sodium citrate.
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 240g for 10 minutes).[9]
-
Prepare PPP by centrifuging the remaining blood at a higher speed.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-warm the PRP sample to 37°C.
-
Add the aggregating agent, arachidonic acid, to the PRP.[9]
-
Record the change in light transmittance over time, which corresponds to the degree of platelet aggregation.
-
The effect of ozagrel is determined by pre-incubating the PRP with different concentrations of the compound before adding the aggregating agent.
Quantification of Ozagrel in Plasma by HPLC
A robust analytical method is essential for pharmacokinetic studies.
Objective: To quantify the concentration of ozagrel in plasma samples.
Instrumentation and Conditions:
-
HPLC System: With UV detector.
-
Column: Brownlee ODS C-18 (250 × 4.6 mm i.d., 5 µm particle size).[10]
-
Mobile Phase: A mixture of acetonitrile and 10 mM potassium dihydrogen phosphate buffer (pH adjusted to 6.5 with 0.1 M NaOH) in a 10:90 v/v ratio.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 272 nm.[10]
-
Injection Volume: 20 µL.[10]
Sample Preparation:
-
Plasma samples are typically subjected to protein precipitation using a solvent like acetonitrile.
-
The supernatant is then separated by centrifugation and may be evaporated to dryness and reconstituted in the mobile phase before injection into the HPLC system.
Visualizing the Core Mechanisms and Workflows
Graphical representations of signaling pathways and experimental procedures provide a clear understanding of the scientific principles and methodologies.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for preclinical evaluation.
Conclusion
This compound demonstrates a compelling preclinical profile characterized by potent and selective inhibition of thromboxane A2 synthase, leading to significant antiplatelet and vasodilatory effects. Its favorable pharmacokinetic properties and demonstrated efficacy in relevant animal models of ischemic and thrombotic diseases underscore its potential as a therapeutic agent. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Comparative study with norphenazone, a free-radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ameliorative effect of ozagrel, a thromboxane A2 synthase inhibitor, in hyperhomocysteinemia-induced experimental vascular cognitive impairment and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Pharmacokinetic comparison of two ozagrel polymorph forms in SD rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Chemical Synthesis and Purification of Ozagrel Sodium for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the chemical synthesis and purification of ozagrel sodium, a potent and selective thromboxane A2 synthase inhibitor. The information presented herein is intended to support research and development activities by providing detailed experimental protocols, quantitative data, and visual representations of key processes and mechanisms.
Introduction
This compound is the sodium salt of ozagrel, a compound recognized for its antiplatelet and vasodilatory properties.[1] It functions by selectively inhibiting thromboxane A2 synthase, an enzyme crucial for the conversion of prostaglandin H2 to thromboxane A2.[2] Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction. By inhibiting its production, this compound plays a significant role in preventing the formation of blood clots, making it a valuable compound in the study of thrombosis, ischemic stroke, and other cardiovascular diseases.[1][2]
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through multiple routes. Below are two detailed protocols adapted from established methods, suitable for laboratory-scale synthesis.
Synthesis Route 1: From p-Tolualdehyde
This three-step synthesis route utilizes commercially available p-tolualdehyde as the starting material.
Experimental Protocol:
Step 1: Synthesis of 4-(Bromomethyl)benzaldehyde
-
In a round-bottom flask, dissolve p-tolualdehyde (1 equivalent) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1 equivalent) and a catalytic amount of a radical initiator like benzoyl peroxide.
-
Reflux the mixture under inert atmosphere and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-(bromomethyl)benzaldehyde.
Step 2: Synthesis of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde
-
Dissolve 4-(bromomethyl)benzaldehyde (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF.
-
Add imidazole (1-1.2 equivalents) and a base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature until the starting material is consumed, as indicated by TLC.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.
-
The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of Ozagrel and Conversion to this compound
-
To a solution of 4-(1H-imidazol-1-ylmethyl)benzaldehyde (1 equivalent) in a suitable solvent like toluene or pyridine, add malonic acid (1.5-2 equivalents).
-
Add a catalytic amount of a base such as piperidine or pyridine and heat the mixture to reflux, typically with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC. Once complete, cool the mixture and acidify with hydrochloric acid to precipitate ozagrel hydrochloride.
-
Filter the precipitate, wash with a suitable solvent, and dry.
-
To obtain this compound, dissolve the ozagrel free acid (obtained by neutralizing the hydrochloride salt) in a solution of sodium hydroxide (1 equivalent) in ethanol or water.
-
The resulting this compound can be isolated by evaporation of the solvent or by precipitation upon addition of a less polar solvent.
Quantitative Data for Synthesis Route 1:
| Step | Product | Starting Material | Key Reagents | Yield | Purity | Reference |
| 1 | 4-(Bromomethyl)benzaldehyde | p-Tolualdehyde | NBS, Benzoyl Peroxide | ~88% | - | [3] |
| 2 | 4-(1H-Imidazol-1-ylmethyl)benzaldehyde | 4-(Bromomethyl)benzaldehyde | Imidazole, K2CO3 | ~92% | - | [3] |
| 3 | Ozagrel Hydrochloride | 4-(1H-Imidazol-1-ylmethyl)benzaldehyde | Malonic Acid, Piperidine | ~87% | - | [3] |
Synthesis Route 2: From Methyl Cinnamate
This route involves the bromination of a cinnamate ester followed by substitution and hydrolysis.
Experimental Protocol:
Step 1: Synthesis of p-Bromomethyl Ethyl Cinnamate
-
Dissolve methyl cinnamate (1 equivalent) in acetonitrile.
-
Add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux (around 80°C) for approximately 2 hours.
-
Monitor the reaction by HPLC.
Step 2: Synthesis of Imidazolmethyl Ethyl Cinnamate
-
In a separate flask, dissolve imidazole (2-2.5 equivalents) and sodium hydroxide (2 equivalents) in tetrahydrofuran (THF).
-
Cool the solution to 0-15°C and add the solution of p-bromomethyl ethyl cinnamate from Step 1 dropwise.
-
Stir the reaction mixture for 2-3.5 hours at this temperature.
-
Upon completion, the reaction mixture can be worked up by adding water and extracting with an organic solvent.
Step 3: Hydrolysis to this compound
-
Dissolve the crude imidazolmethyl ethyl cinnamate in an aqueous solution of sodium hydroxide.
-
Heat the mixture (e.g., to 55°C) and stir for about 1.5 hours until the hydrolysis is complete.
-
The resulting solution contains this compound.
Quantitative Data for Synthesis Route 2:
| Step | Product | Starting Material | Key Reagents | Yield | Purity | Reference |
| 1 | p-Bromomethyl Ethyl Cinnamate | Methyl Cinnamate | NBS, AIBN | - | ~81% (crude) | [4] |
| 2 | Imidazolmethyl Ethyl Cinnamate | p-Bromomethyl Ethyl Cinnamate | Imidazole, NaOH | ~63% (after purification) | ~99.3% | [4] |
| 3 | This compound | Imidazolmethyl Ethyl Cinnamate | NaOH | - | >99.8% | [4] |
Synthesis Workflow Diagram:
Caption: Chemical synthesis pathways for this compound.
Purification of this compound
The purification of this compound is critical to remove unreacted starting materials, by-products, and other impurities. The choice of purification method depends on the impurity profile and the desired final purity.
Recrystallization
Recrystallization is a common and effective method for purifying solid compounds.
Experimental Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture. Based on available data, an 80% ethanol solution can be effective.
-
Add a small amount of activated carbon to the hot solution to adsorb colored impurities and stir for a short period.
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data for Recrystallization:
| Starting Material | Solvent System | Final Purity | Reference |
| Crude this compound | 80% Ethanol | >99.8% | [4] |
| Crude Ozagrel Tromethamine | Acetone or Ethanol | 99.2% - 99.8% | [5] |
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity or for isolating specific impurities for characterization, preparative HPLC is the method of choice.
Experimental Protocol:
-
Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of ozagrel from its impurities. A reversed-phase C18 column is typically suitable.
-
Method Scale-Up: Scale up the analytical method to a preparative scale. This involves using a larger column and adjusting the flow rate and sample loading accordingly.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent at a high concentration.
-
Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the this compound peak.
-
Post-Purification: Combine the pure fractions and remove the solvent, typically by rotary evaporation or lyophilization, to obtain the purified this compound.
-
Purity Verification: Analyze the purity of the final product using the analytical HPLC method.
Typical HPLC Parameters for Purity Analysis:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol and 0.02 M KH2PO4 (80:20, v/v), pH 4.0 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 272 nm |
| Injection Volume | 20 µL |
Purification Workflow Diagram:
Caption: General workflow for the purification of this compound.
Mechanism of Action: Thromboxane A2 Synthase Inhibition
This compound exerts its pharmacological effect by selectively inhibiting the enzyme thromboxane A2 synthase. This enzyme is a key component of the arachidonic acid cascade and is responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By blocking the synthesis of TXA2, this compound reduces platelet aggregation and vasoconstriction. An important consequence of this inhibition is the redirection of the PGH2 substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), which has opposing effects to TXA2, namely vasodilation and inhibition of platelet aggregation.[2]
Signaling Pathway Diagram:
Caption: Mechanism of action of this compound.
Conclusion
This technical guide provides comprehensive protocols for the synthesis and purification of this compound for research purposes. The detailed methodologies, quantitative data, and visual diagrams are intended to facilitate the efficient and effective production of high-purity this compound for scientific investigation. The provided information on its mechanism of action further aids in understanding its biological role and potential therapeutic applications.
References
- 1. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CN107698513A - A kind of preparation method of sodium ozagrel - Google Patents [patents.google.com]
- 5. CN101659640B - Ozagrel tromethamine, compound, preparation method and application thereof - Google Patents [patents.google.com]
The Discovery and Development of Ozagrel: A Technical Guide to a Selective TXA2 Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozagrel, known chemically as (E)-4-(1-imidazolylmethyl) cinnamic acid, is a potent and highly selective inhibitor of thromboxane A2 (TXA2) synthase. Its development marked a significant advancement in antithrombotic therapy by targeting a key enzymatic step in the arachidonic acid cascade. By selectively blocking the synthesis of the pro-aggregatory and vasoconstrictive agent TXA2, ozagrel not only reduces thrombotic risk but also promotes the production of the beneficial vasodilator and platelet inhibitor, prostacyclin (PGI2). This technical guide provides an in-depth overview of the discovery, mechanism of action, key preclinical and clinical data, and detailed experimental methodologies related to the development of ozagrel.
Discovery and Development History
The quest for a selective thromboxane A2 (TXA2) synthase inhibitor emerged from the understanding that TXA2 is a critical mediator in thromboembolic and cardiovascular diseases.[1] Early research focused on identifying compounds that could selectively block TXA2 production without affecting other crucial enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) or prostacyclin (PGI2) synthase.
The development of ozagrel, initially designated OKY-046, originated from extensive structure-activity relationship (SAR) studies of imidazole and pyridine derivatives.[2][3] Researchers synthesized and evaluated numerous compounds, focusing on the inhibitory potency against TXA2 synthase.
Structure-Activity Relationship (SAR) Highlights:
-
Core Structures: The investigation began with 1-substituted imidazoles and beta-substituted pyridines, which demonstrated high inhibitory potency.[2]
-
Side Chain Optimization: It was discovered that introducing various substituents into the carboxy-bearing side chain of the core structures increased inhibitory activity.[4] A key finding was that the optimal length for side chains containing a phenylene group was between 8.5 to 10 Å for potent TXA2 synthase inhibition.[2][4]
-
Lead Compound Selection: Among the numerous derivatives, (E)-4-(1-imidazolylmethyl)cinnamic acid (ozagrel) and (E)-3-[4-(3-pyridylmethyl)phenyl]-2-methylacrylic acid were identified as the most potent inhibitors, with IC50 values in the nanomolar range.[2]
-
Selectivity: These lead compounds demonstrated high selectivity for TXA2 synthase, with no significant effect on COX, 5-lipoxygenase, or PGI2 synthase.[2][3]
Ultimately, based on a comprehensive evaluation of its pharmacological, physicochemical, and toxicological profile, (E)-4-(1-imidazolylmethyl)cinnamic acid (ozagrel) was selected as the lead candidate for clinical development.[2][3]
Mechanism of Action
Ozagrel exerts its therapeutic effects through a dual mechanism centered on the modulation of prostaglandin metabolism.
-
Selective Inhibition of TXA2 Synthase: Ozagrel is a potent and selective inhibitor of the enzyme thromboxane A2 synthase.[1] This enzyme catalyzes the conversion of the prostaglandin endoperoxide precursor, Prostaglandin H2 (PGH2), into Thromboxane A2 (TXA2).[2] By blocking this step, ozagrel directly reduces the levels of TXA2, a powerful mediator of platelet aggregation and vasoconstriction.[1]
-
Prostaglandin Endoperoxide "Shunting": The inhibition of TXA2 synthase leads to an accumulation of its substrate, PGH2. This excess PGH2 is then available for other enzymes to metabolize.[2] Specifically, PGH2 is redirected towards the prostacyclin (PGI2) synthase pathway, primarily in endothelial cells. This results in an increased synthesis of PGI2, a potent vasodilator and inhibitor of platelet aggregation.[2][3] This "shunting" effect synergistically enhances the antithrombotic and vasodilatory properties of ozagrel.
The high selectivity of ozagrel is a key feature, as it does not inhibit the upstream COX enzymes, thus preserving the production of PGH2 necessary for PGI2 synthesis.[2]
Caption: Ozagrel's dual mechanism of action in the arachidonic acid cascade.
Quantitative Data Summary
The efficacy and safety of ozagrel have been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.
Table 1: In Vitro and Ex Vivo Potency
| Parameter | Species / System | Value | Reference(s) |
| IC50 (TXA2 Synthase) | Human/Rabbit Platelets | 1.1 x 10⁻⁸ M (11 nM) | [2] |
| IC50 (TXA2 Synthase) | Rabbit | 56.0 ng/mL | [5] |
| IC50 (Platelet Aggregation) | Human Platelets (Arachidonic Acid-induced) | 53.12 µM | |
| Emax (TXB2 Inhibition) | Rabbit | 94% | [5] |
Table 2: Preclinical Pharmacokinetics (Rabbit Model)
| Parameter | Route of Administration | Value | Reference(s) |
| Tmax | Rectal | 20 minutes | [5] |
| Bioavailability | Rectal | 100% | [5] |
Table 3: Acute Toxicity
| Species | Route | LD50 (Median Lethal Dose) | Reference(s) |
| Mouse | Oral (p.o.) | > 500 mg/kg | [6] |
| Rat | Oral (p.o.) | > 500 mg/kg | [6] |
| Mouse | Intravenous (i.v.) | > 25 mg/kg | [6] |
| In these specific studies, the maximum feasible dose was administered without causing mortality, thus the minimal lethal dose could not be determined.[6] |
Detailed Experimental Protocols
Reproducibility in drug development relies on standardized and detailed methodologies. The following sections describe the core protocols used to evaluate ozagrel's efficacy.
Ex Vivo Arachidonic Acid-Induced Platelet Aggregation
This assay assesses the inhibitory effect of ozagrel on platelet function after its administration to a live animal.
-
Objective: To measure the dose-dependent inhibition of arachidonic acid-induced platelet aggregation by ozagrel.
-
Methodology:
-
Animal Dosing: Male Sprague-Dawley rats are administered ozagrel or a vehicle control orally at various doses.
-
Blood Collection: After a set time (e.g., 2 hours), blood is collected via cardiac puncture into syringes containing 3.2% or 3.8% sodium citrate (9:1 blood-to-citrate ratio).
-
Platelet-Rich Plasma (PRP) Preparation: The citrated blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-20 minutes at room temperature. The supernatant, rich in platelets, is carefully collected as PRP.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 1,500-2,000 x g) for 10-15 minutes to pellet the remaining cells. The supernatant is collected as PPP.
-
Aggregation Measurement: A light-transmission aggregometer is calibrated using PRP to set 0% light transmission and PPP to set 100% transmission.
-
Assay Procedure: Aliquots of PRP are pre-warmed to 37°C in cuvettes with a magnetic stir bar. Platelet aggregation is initiated by adding a working concentration of arachidonic acid.
-
Data Recording: The change in light transmission is recorded over a set period (e.g., 5-10 minutes) as platelets aggregate.
-
Analysis: The maximum percentage of aggregation is determined for each sample. The percentage of inhibition is calculated relative to the vehicle control group. An ID50 (the dose required to inhibit aggregation by 50%) is calculated from the dose-response curve.
-
Caption: Experimental workflow for ex vivo platelet aggregation assay.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This in vivo model is a cornerstone for evaluating the neuroprotective effects of drugs like ozagrel in a setting that mimics human ischemic stroke.
-
Objective: To induce a focal cerebral ischemic injury and assess the ability of ozagrel to reduce infarct volume and neurological deficits.
-
Methodology:
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (270-320 g) are anesthetized (e.g., ketamine/xylazine or isoflurane).
-
Surgical Exposure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: The distal end of the ECA and the proximal end of the CCA are ligated. A temporary microvascular clip is placed on the ICA.
-
Filament Insertion: A small incision is made in the ECA stump. A 4-0 nylon monofilament with a silicon-coated tip is introduced through the ECA into the ICA.
-
Induction of Occlusion: The filament is advanced approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating it has occluded the origin of the middle cerebral artery (MCA).
-
Drug Administration: Ozagrel (e.g., 3 mg/kg) or vehicle is administered, typically intravenously, either before occlusion or at the onset of reperfusion.
-
Reperfusion: For a transient MCAO model, the filament is left in place for a defined period (e.g., 90-120 minutes) and then carefully withdrawn to allow blood flow to resume.
-
Post-operative Care: The neck incision is sutured, and the animal is allowed to recover with appropriate monitoring.
-
Endpoint Evaluation (e.g., 24 hours post-MCAO):
-
Neurological Scoring: Motor and neurological deficits are assessed using a standardized scoring system.
-
Infarct Volume Measurement: Animals are euthanized, and brains are removed. The brain is sectioned into 2 mm coronal slices and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white. The area of infarction in each slice is measured, and the total infarct volume is calculated.
-
-
Caption: Workflow for the rat Middle Cerebral Artery Occlusion (MCAO) model.
Conclusion
The development of ozagrel represents a successful, mechanism-driven approach to drug discovery. By identifying and selectively inhibiting TXA2 synthase, researchers created a therapeutic agent that not only mitigates a key pathological pathway in thrombosis but also enhances a protective physiological one. The data gathered from rigorous preclinical models, using the detailed protocols described herein, established a strong foundation for its clinical application in treating conditions such as ischemic stroke and cerebral vasospasm. This guide serves as a comprehensive resource for understanding the foundational science and developmental history of ozagrel, offering valuable insights for professionals engaged in the ongoing pursuit of novel cardiovascular and antithrombotic therapies.
References
- 1. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly selective inhibitors of thromboxane synthetase. 1. Imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Ozagrel Sodium: A Comprehensive Technical Guide to its Primary and Secondary Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozagrel sodium, a selective inhibitor of thromboxane A2 (TXA2) synthase, is a potent antiplatelet and vasodilatory agent.[1][2][3] This technical guide provides an in-depth overview of the primary and secondary biological targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows. Understanding the precise molecular interactions of this compound is critical for its application in research and the development of novel therapeutics for thromboembolic and ischemic disorders.[2][4]
Primary Biological Target: Thromboxane A2 Synthase
The principal biological target of this compound is Thromboxane A2 (TXA2) synthase , an enzyme crucial for the conversion of prostaglandin H2 (PGH2) to TXA2.[3][4] By selectively inhibiting this enzyme, this compound effectively curtails the production of TXA2, a potent mediator of platelet aggregation and vasoconstriction.[2][5] This high degree of selectivity is a key characteristic of this compound's pharmacological profile.[6]
Quantitative Data on Target Inhibition
The inhibitory potency of this compound against its primary target has been well-characterized. The following table summarizes the key quantitative data.
| Parameter | Value | Species/System | Reference(s) |
| IC50 (TXA2 Synthase) | 11 nM | Rabbit Platelets | [1][7][8] |
| IC50 (TXA2 Synthase) | 4 nM | Not Specified | [8] |
| Inhibition of Plasma TXB2 | 99.6% at 100 µM | Plasma | [7][9] |
| IC50 (Arachidonic Acid-induced Platelet Aggregation) | 53.12 µM | Not Specified | [7][9] |
Secondary Biological Effects
A critical consequence of the inhibition of TXA2 synthase by this compound is the redirection of the prostaglandin H2 (PGH2) substrate towards the synthesis of other prostanoids. This leads to a significant secondary pharmacological effect: an increase in the production of prostacyclin (PGI2) .[4][7] PGI2 exerts biological effects that are largely opposite to those of TXA2, namely vasodilation and inhibition of platelet aggregation.[4] This dual action—decreasing a pro-thrombotic and vasoconstrictive agent while increasing an anti-thrombotic and vasodilatory one—underpins the therapeutic efficacy of this compound.[4][7]
Importantly, studies have demonstrated that this compound is highly selective for TXA2 synthase and does not significantly inhibit other enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX), 5-lipoxygenase, PGI2 synthase, and PGE2 isomerase.[6] Therefore, the increase in PGI2 is an indirect consequence of PGH2 redirection rather than a direct stimulation of PGI2 synthase.
Signaling Pathway
The mechanism of action of this compound can be visualized within the arachidonic acid signaling cascade.
Caption: this compound's mechanism in the arachidonic acid pathway.
Experimental Protocols
Thromboxane A2 Synthase Inhibition Assay (In Vitro)
This protocol outlines a method to determine the in vitro inhibitory activity of this compound on TXA2 synthase. The assay typically measures the production of thromboxane B2 (TXB2), a stable metabolite of the highly unstable TXA2.
Principle: The assay quantifies the amount of TXB2 produced from the enzymatic conversion of PGH2 by TXA2 synthase in the presence and absence of the inhibitor. The level of inhibition is determined by comparing the TXB2 concentration in the inhibitor-treated samples to the control samples. A common method for TXB2 quantification is a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Thromboxane A2 synthase (from platelet microsomes or recombinant)
-
Prostaglandin H2 (PGH2) substrate
-
This compound (or other test compounds)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Stop solution (e.g., a solution containing a chelating agent like EDTA and a reducing agent)
-
TXB2 ELISA kit
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound and PGH2 in appropriate solvents. Serially dilute this compound to obtain a range of concentrations for IC50 determination.
-
Enzyme Reaction:
-
In a microcentrifuge tube or a well of a microplate, add the assay buffer.
-
Add a specific volume of the this compound solution (or vehicle for control).
-
Add the TXA2 synthase enzyme preparation and pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the PGH2 substrate.
-
Incubate the reaction mixture for a specific time (e.g., 1-2 minutes) at 37°C.
-
-
Reaction Termination: Stop the enzymatic reaction by adding the stop solution.
-
TXB2 Quantification:
-
Use the reaction mixture as the sample for the TXB2 ELISA.
-
Follow the instructions provided with the commercial TXB2 ELISA kit. This typically involves adding the sample to antibody-coated wells, followed by the addition of an enzyme-conjugated TXB2 and subsequent substrate addition for color development.
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader at the wavelength specified in the ELISA kit protocol.
-
Calculate the concentration of TXB2 in each sample using a standard curve generated with known concentrations of TXB2.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Arachidonic Acid-Induced Platelet Aggregation Assay
This protocol describes a method to assess the effect of this compound on platelet aggregation induced by arachidonic acid using light transmission aggregometry (LTA).
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. When an agonist like arachidonic acid is added, it is converted to TXA2, which induces platelet aggregation. This causes the PRP to become more transparent, increasing light transmission. This compound, by inhibiting TXA2 synthesis, is expected to reduce this aggregation.
Materials:
-
Freshly drawn human whole blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Arachidonic acid solution (agonist)
-
This compound
-
Saline or appropriate vehicle
-
Platelet aggregometer
-
Centrifuge
-
Plastic tubes and pipettes
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect venous blood into tubes containing sodium citrate (9:1 blood to citrate ratio).[1]
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.[1][10]
-
Carefully transfer the supernatant (PRP) to a new plastic tube.
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.[1]
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.
-
-
Incubation with Inhibitor:
-
Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle for a specified time (e.g., 10-30 minutes) at 37°C.
-
-
Platelet Aggregation Measurement:
-
Set the aggregometer baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Place a cuvette containing the pre-incubated PRP and a stir bar into the aggregometer and allow it to equilibrate to 37°C.
-
Initiate platelet aggregation by adding a specific concentration of arachidonic acid to the cuvette.
-
Record the change in light transmission over time (typically 5-10 minutes) until a maximal aggregation response is observed.
-
-
Data Analysis:
-
The maximum platelet aggregation is determined as the maximum percentage change in light transmission.
-
Calculate the percent inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound for the inhibition of platelet aggregation by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Caption: Experimental workflow for the platelet aggregation assay.
Conclusion
This compound is a highly selective inhibitor of Thromboxane A2 synthase, its primary biological target. This targeted inhibition leads to a reduction in the pro-thrombotic and vasoconstrictive effects of TXA2 and a beneficial secondary increase in the anti-thrombotic and vasodilatory PGI2. The well-defined mechanism of action and high selectivity make this compound an invaluable tool for researchers and a promising therapeutic agent for conditions where the TXA2 pathway is implicated. The experimental protocols provided herein offer a framework for the continued investigation of this compound and other TXA2 synthase inhibitors.
References
- 1. helena.com [helena.com]
- 2. coachrom.com [coachrom.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]
- 5. remedypublications.com [remedypublications.com]
- 6. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Ozagrel Sodium: A Comprehensive Technical Guide to Solubility, Stability, and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozagrel sodium, a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, is a critical compound in the research and development of treatments for thromboembolic diseases, including ischemic stroke.[1] Its therapeutic effect stems from its ability to block the production of TXA2, a key mediator of platelet aggregation and vasoconstriction, while promoting the synthesis of prostacyclin (PGI2), which has opposing vasodilatory and anti-platelet aggregation effects.[1] This technical guide provides an in-depth overview of the solubility, stability, and storage conditions of this compound, compiled to aid researchers and drug development professionals in its effective handling and use.
Mechanism of Action
This compound exerts its pharmacological effects by selectively inhibiting the enzyme thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2. By blocking this step in the arachidonic acid cascade, this compound effectively reduces the levels of TXA2, thereby mitigating its pro-aggregatory and vasoconstrictive actions. A secondary and beneficial consequence of this inhibition is the redirection of the PGH2 substrate towards the production of other prostaglandins, such as prostacyclin (PGI2) in endothelial cells, which promotes vasodilation and inhibits platelet aggregation.[1]
Solubility Profile
The solubility of this compound is a critical parameter for its formulation and in vitro experimental design. The following tables summarize the available quantitative solubility data.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Temperature (°C) | Notes |
| Water | 50.0[2] | 199.81[2] | 25[3] | May require ultrasonication for dissolution.[4] |
| Dimethyl Sulfoxide (DMSO) | 3.63[2] | 14.49[2] | Not Specified | Data for this compound. |
| Ethanol | Insoluble (<1 mg/mL)[3] | - | 25[3] | Data for this compound. |
| Methanol | Data not available | - | - | |
| Acetonitrile | Data not available | - | - | |
| Tetrahydrofuran (THF) | Data not available | - | - |
Table 2: Comparative Aqueous Solubility of this compound at Different pH Values
| pH | This compound Solubility (g/L) |
| 6 | 34 |
| 7 | 44 |
| 8 | 46.9 |
| 9 | 53 |
Note: Data extracted from a patent comparing ozagrel tromethamine and this compound. The experimental conditions were at ambient temperature.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Separation: Centrifuge the saturated solution at a high speed to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Stability Profile
Understanding the stability of this compound under various conditions is crucial for ensuring its quality, efficacy, and safety. Forced degradation studies have shown that this compound is susceptible to degradation under acidic, basic, and oxidative conditions.
Table 3: Summary of Forced Degradation Studies on Ozagrel
| Stress Condition | Reagents and Conditions | Percentage of Degradation |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 30 min | 5-20% |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 30 min | 5-20% |
| Oxidative Degradation | 3% H₂O₂, Room Temperature, 7 days | 5-20% |
| Thermal Degradation | 100°C, 48 hours | 5-20% |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and maintain at a specified temperature for a defined period.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a specified duration.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 100°C) for a defined period.
-
Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples if necessary. Dilute all stressed samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. The appearance of new peaks indicates the formation of degradation products. The percentage of degradation is calculated by the decrease in the peak area of the parent drug and the area of the degradation product peaks.
ICH Stability Testing
Formal stability testing of this compound should be conducted according to the International Council for Harmonisation (ICH) guidelines to establish a retest period for the drug substance and a shelf-life for the drug product.
Table 4: ICH Recommended Storage Conditions for Stability Studies
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocol for a Formal Stability Study of this compound (Drug Substance)
This protocol outlines the key steps for conducting a formal stability study on this compound as an active pharmaceutical ingredient (API).
-
Materials and Equipment:
-
At least three primary batches of this compound.
-
Container closure system that is the same as the proposed packaging for storage and distribution.
-
Calibrated stability chambers capable of maintaining the specified temperature and humidity conditions.
-
A validated stability-indicating HPLC method.
-
-
Procedure:
-
Sample Preparation and Storage: Package a sufficient quantity of this compound from each of the three batches into the selected container closure system. Place the packaged samples into the stability chambers set at the long-term and accelerated storage conditions.
-
Testing Schedule:
-
Long-term: Test the samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test the samples at 0, 3, and 6 months.
-
Intermediate: If significant change occurs during the accelerated study, perform testing at 0, 6, 9, and 12 months.
-
-
Analytical Testing: At each time point, withdraw samples and test for relevant quality attributes, including:
-
Appearance
-
Assay
-
Degradation products/impurities
-
Water content
-
Any other critical quality attributes.
-
-
Data Evaluation: Evaluate the data for any trends in the degradation or changes in other quality attributes over time. The results are used to establish the retest period for the drug substance.
-
Storage Conditions
Proper storage of this compound is essential to maintain its integrity and prevent degradation.
Table 5: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture.[3] |
| 4°C | Short-term | Store in a sealed container, away from moisture. | |
| Stock Solution in DMSO | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | 6 months | Preferred for long-term storage. |
Conclusion
This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound, focusing on its solubility, stability, and storage. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences, facilitating the design of robust experiments and the development of stable and effective formulations. Adherence to the recommended storage and handling procedures is paramount to ensure the quality and reliability of experimental results and the ultimate safety and efficacy of this compound-containing products.
References
In Vitro Enzymatic Assays for Ozagrel Sodium Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core in vitro enzymatic assays used to characterize the activity of ozagrel sodium, a potent and selective inhibitor of thromboxane A2 (TXA2) synthase. This document details the mechanism of action, quantitative efficacy data, comprehensive experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound is a competitive inhibitor of thromboxane A2 synthase (TXA2S), the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2.[1] By selectively blocking this crucial step in the arachidonic acid cascade, ozagrel effectively curtails the production of TXA2, a potent mediator of platelet aggregation and vasoconstriction.[2] A key consequence of TXA2 synthase inhibition by ozagrel is the redirection of the PGH2 substrate towards the synthesis of other prostaglandins, notably prostacyclin (PGI2) by prostacyclin synthase in endothelial cells. PGI2 exhibits opposing physiological effects to TXA2, promoting vasodilation and inhibiting platelet aggregation. This dual action of diminishing a pro-thrombotic and vasoconstrictive agent while increasing an anti-thrombotic and vasodilatory one underscores the therapeutic potential of ozagrel.[3]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing its efficacy.
| Parameter | Test System | Species | IC50 Value | Reference(s) |
| Thromboxane A2 Synthase Inhibition | Platelet Microsomes | Human | 60 nM | [4] |
| Thromboxane A2 Synthase Inhibition | Platelet Microsomes | Human | 24 nM | [4] |
| Thromboxane A2 Synthase Inhibition | Platelets | Rabbit | 11 nM | [3] |
| Thromboxane A2 Synthase Inhibition | Not Specified | Not Specified | 4 nM | [3] |
| Arachidonic Acid-Induced Platelet Aggregation | Platelet-Rich Plasma | Not Specified | 53.12 µM | [5] |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as enzyme and substrate concentrations, incubation times, and the specific assay methodology employed.
While ozagrel is known to be a competitive inhibitor of thromboxane A2 synthase, specific kinetic parameters such as Km and Vmax for its interaction with the enzyme are not widely reported in publicly available literature. However, kinetic studies of human thromboxane A2 synthase have determined the Km for its substrate, PGH2, to be approximately 32 µmol/L.[6]
Signaling Pathways
The following diagrams illustrate the biochemical pathways central to the mechanism of action of this compound.
Experimental Protocols
In Vitro Thromboxane A2 Synthase Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of thromboxane A2 synthase.
Principle: The enzymatic activity of TXA2 synthase is determined by quantifying the amount of its product, TXA2, which is unstable and rapidly hydrolyzes to the stable metabolite, thromboxane B2 (TXB2). The inhibitory effect of ozagrel is assessed by comparing the TXB2 production in the presence and absence of the compound.
Materials:
-
Human platelet microsomes (source of thromboxane A2 synthase)
-
This compound
-
Prostaglandin H2 (PGH2) substrate
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Stop solution (e.g., a solution containing a chelating agent like EDTA)
-
Thromboxane B2 (TXB2) ELISA kit
Procedure:
-
Preparation of Platelet Microsomes: Isolate human platelets from fresh whole blood by differential centrifugation. Lyse the platelets and isolate the microsomal fraction, which is enriched in TXA2 synthase, by ultracentrifugation.
-
Enzymatic Reaction: a. Pre-incubate the platelet microsomes with varying concentrations of this compound or vehicle control in the assay buffer for a specified time (e.g., 10-15 minutes) at 37°C. b. Initiate the enzymatic reaction by adding a known concentration of the substrate, PGH2. c. Allow the reaction to proceed for a defined period (e.g., 1-2 minutes) at 37°C. d. Terminate the reaction by adding the stop solution.
-
Quantification of TXB2: a. Centrifuge the reaction mixture to pellet the microsomes. b. Collect the supernatant and quantify the amount of TXB2 produced using a competitive ELISA kit, following the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage inhibition of TXA2 synthase activity for each concentration of this compound compared to the vehicle control. b. Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Thromboxane B2 (TXB2) ELISA
Principle: This is a competitive enzyme-linked immunosorbent assay. TXB2 in the sample competes with a fixed amount of enzyme-labeled TXB2 for a limited number of binding sites on a microplate coated with a TXB2-specific antibody. The amount of bound enzyme is inversely proportional to the concentration of TXB2 in the sample.
Procedure (General):
-
Add standards and samples to the wells of the microplate pre-coated with the anti-TXB2 antibody.
-
Add a fixed amount of HRP-labeled TXB2 to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that will react with the bound HRP to produce a colored product.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of TXB2 in the samples by interpolating their absorbance values from the standard curve.
Platelet Aggregation Assay
This assay assesses the functional consequence of TXA2 synthase inhibition on platelet function.
Principle: Platelet aggregation is measured by monitoring the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets clump together in response to an agonist.
Materials:
-
Freshly prepared human platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound
-
Platelet aggregation agonist (e.g., arachidonic acid)
-
Saline or appropriate vehicle
-
Light transmission aggregometer
Procedure:
-
Preparation of PRP and PPP: a. Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). b. Centrifuge the blood at low speed to obtain PRP. c. Centrifuge the remaining blood at high speed to obtain PPP, which is used to set the 100% aggregation baseline.
-
Assay: a. Pre-incubate PRP with various concentrations of this compound or vehicle control at 37°C in the aggregometer cuvettes with stirring. b. Establish a baseline of light transmission. c. Initiate platelet aggregation by adding the agonist (e.g., arachidonic acid). d. Record the change in light transmission over time until a maximal aggregation response is observed.
-
Data Analysis: a. The maximum platelet aggregation is determined as the maximum percentage change in light transmission. b. Calculate the percent inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control. c. Determine the IC50 value from the dose-response curve.
Experimental Workflow
The following diagram provides a generalized workflow for the in vitro characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ozagrel | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. Functional analysis of human thromboxane synthase polymorphic variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Ozagrel Sodium and its Influence on Prostaglandin Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozagrel sodium, a selective inhibitor of thromboxane A2 (TXA2) synthase, is a compound of significant interest in the fields of pharmacology and medicine. Its primary therapeutic applications lie in the management of conditions associated with platelet aggregation and vasoconstriction, such as ischemic stroke.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, its quantitative effects on the prostaglandin and thromboxane pathways, detailed experimental protocols for its study, and visualizations of the key signaling cascades and experimental workflows.
Core Mechanism of Action: Selective Inhibition and Prostaglandin Redirection
This compound exerts its pharmacological effects by selectively and potently inhibiting the enzyme thromboxane A2 synthase.[2][3] This enzyme is a critical component of the arachidonic acid cascade, responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2).[2] TXA2 is a potent mediator of platelet aggregation and a powerful vasoconstrictor.[3] By blocking the synthesis of TXA2, this compound effectively reduces these pro-thrombotic and vasoconstrictive effects.[2]
A pivotal consequence of inhibiting TXA2 synthase is the redirection of the PGH2 substrate towards other enzymatic pathways. This phenomenon, often referred to as "prostaglandin shunting," leads to an increased synthesis of other prostaglandins, most notably prostacyclin (PGI2) by prostacyclin synthase in endothelial cells.[4] PGI2 has physiological effects that are diametrically opposed to those of TXA2; it is a potent vasodilator and an inhibitor of platelet aggregation.[4] This dual action of this compound—decreasing a pro-aggregatory and vasoconstrictive agent while increasing an anti-aggregatory and vasodilatory one—underpins its therapeutic efficacy.[4]
The following diagram illustrates the central role of this compound in the prostaglandin and thromboxane synthesis pathways.
Quantitative Effects of this compound
The potency and selectivity of this compound have been quantified in numerous in vitro and in vivo studies. The following table summarizes key quantitative data on its inhibitory activity and its effects on the levels of key prostaglandin metabolites. While the impact on TXA2 and PGI2 is well-documented, quantitative data on the shunting of PGH2 to other prostaglandins like PGE2, PGD2, and PGF2α is less readily available in the public domain, representing an area for further research.
| Parameter | Species/System | Value | Reference(s) |
| IC50 (Thromboxane A2 Synthase) | Rabbit Platelets | 11 nM | [5] |
| IC50 (Thromboxane A2 Synthase) | Not Specified | 4 nM | [6] |
| Inhibition of Plasma TXB2 | Human | 99.6% (at 100 µM) | [5] |
| IC50 (Arachidonic Acid-induced Platelet Aggregation) | Not Specified | 53.12 µM | [5] |
| Effect on 6-keto-PGF1α (PGI2 metabolite) | Various isolated cells and tissues | Increased levels | [7] |
| Effect on 6-keto-PGF1α (PGI2 metabolite) | Brain tissue after cerebral ischemia-reperfusion (in vivo) | Increased levels | [6] |
| Effect on Neurological Impairment (MESSS Score) in Acute Ischemic Stroke | Human (Meta-analysis) | Mean Difference = -4.17 | [8][9][10][11][12] |
| Effect on Cortical Infarction Area and Volume in MCAO model | Rat (3 mg/kg) | Decreased | [13] |
IC50: Half-maximal inhibitory concentration; TXB2: Thromboxane B2 (stable metabolite of TXA2); 6-keto-PGF1α: 6-keto-prostaglandin F1α (stable metabolite of PGI2); MESSS: Modified Edinburgh-Scandinavian Stroke Scale; MCAO: Middle Cerebral Artery Occlusion.
Detailed Experimental Protocols
Reproducible and well-defined experimental protocols are essential for the accurate assessment of this compound's effects. The following sections provide detailed methodologies for key in vitro and in vivo assays.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.
Objective: To determine the inhibitory effect of this compound on arachidonic acid-induced platelet aggregation.
Materials:
-
Venous blood from healthy human donors
-
3.8% sodium citrate solution
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound solutions of varying concentrations
-
Arachidonic acid (agonist)
-
Saline or appropriate vehicle control
-
Platelet aggregometer
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect venous blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP if necessary.
-
Place a cuvette with PPP in the aggregometer to calibrate the instrument to 100% light transmission.
-
Place a cuvette with PRP in the aggregometer to set the 0% light transmission baseline.
-
Pre-warm the PRP samples to 37°C.
-
Add a small stir bar to each PRP sample cuvette.
-
Incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding the agonist (e.g., arachidonic acid) to the cuvette.
-
Record the change in light transmission over time as platelets aggregate.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of this compound.
-
An IC50 value can be calculated by plotting the percentage of inhibition against the log of the this compound concentration.
-
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is a widely used preclinical model of focal cerebral ischemia to evaluate the neuroprotective effects of therapeutic agents.
Objective: To assess the effect of this compound on infarct volume and neurological deficits following ischemic stroke.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
4-0 monofilament nylon suture with a rounded tip
-
Surgical microscope
-
Microvascular clips
-
This compound solution for administration
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat and maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Occlusion:
-
Ligate the CCA and the distal ECA.
-
Insert the nylon monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Drug Administration:
-
Administer this compound (e.g., 3 mg/kg) or vehicle intravenously at a specified time point (e.g., at the time of reperfusion).[13]
-
-
Reperfusion:
-
After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion of the MCA territory.
-
-
Neurological Assessment:
-
Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system.
-
-
Infarct Volume Measurement:
-
At the end of the experiment, sacrifice the animal and remove the brain.
-
Slice the brain into coronal sections and stain with 2% TTC solution.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Clinical Trial Protocol for Acute Ischemic Stroke
The following outlines a representative protocol for a clinical trial evaluating the efficacy and safety of this compound in patients with acute ischemic stroke, based on publicly available trial information.[14]
Study Design: Randomized, active-controlled, multicenter study.
Patient Population: Patients with acute ischemic stroke.
Inclusion Criteria:
-
Treatment can be initiated within 24 hours of stroke onset.
-
Japan Coma Scale score between 0 and 3.
-
Presence of motor dysfunction in the upper and/or lower extremities.
-
Age 20 years or older.
Exclusion Criteria:
-
Serum creatinine >1.5 mg/dL.
-
Embolic infarction.
-
Intracranial hemorrhage.
-
Large infarction with severe consciousness disturbance.
-
Transient ischemic attack (TIA).
-
Modified Rankin Scale (mRS) score of ≥2 before stroke onset.
-
Prior treatment with certain medications (e.g., other antiplatelets, anticoagulants) after stroke onset.
Treatment Arms:
-
This compound Group: 80 mg of this compound administered intravenously by drip over 2 hours, twice daily (morning and evening).[14]
-
Active Comparator Group: Standard of care or another active treatment.
Primary Endpoint: The rate of patients with a modified Rankin Scale (mRS) score of 0-1 at 3 months post-stroke.[14]
Secondary Endpoints:
-
Improvement in neurological impairment as measured by scales such as the Modified Edinburgh-Scandinavian Stroke Scale (MESSS).[8][9][10][11][12]
-
Incidence of adverse events, particularly hemorrhagic complications.
Statistical Analysis:
-
The primary endpoint will be analyzed using appropriate statistical tests for comparing proportions between the two treatment groups.
-
Secondary endpoints will be analyzed using methods suitable for continuous or categorical data.
-
Safety data will be summarized and compared between the groups.
Conclusion
This compound is a potent and selective inhibitor of thromboxane A2 synthase with a well-defined mechanism of action that involves both the reduction of the pro-thrombotic and vasoconstrictive TXA2 and the elevation of the anti-thrombotic and vasodilatory PGI2. This dual effect has been substantiated by a body of preclinical and clinical research, particularly in the context of acute ischemic stroke. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and similar compounds. While its effects on the primary prostaglandin pathways of TXA2 and PGI2 are clear, further quantitative research is warranted to fully elucidate the extent and functional consequences of PGH2 shunting to other prostaglandin pathways, which will provide a more complete understanding of its pharmacological profile.
References
- 1. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Production of prostaglandin E2 by tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ozagrel hydrochloride, a selective thromboxane A₂ synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Mass Spectrometry Imaging of Prostaglandins as Silver Ion Adducts with Nanospray Desorption Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical efficacy of ozagrel with or without edaravone in 156 acute stroke patients [jneurology.com]
- 10. Detection and quantification of prostaglandin E2 in saliva by liquid chromatography-tandem mass spectrometry using microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for Ozagrel Sodium in In Vitro Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozagrel sodium is a selective and potent inhibitor of thromboxane A2 (TXA2) synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2.[1] TXA2 is a powerful mediator of platelet aggregation and vasoconstriction.[1] By inhibiting TXA2 synthesis, this compound effectively reduces platelet aggregation, making it a valuable tool for research in thrombosis, hemostasis, and the development of antiplatelet therapies.[2] These application notes provide a detailed protocol for utilizing this compound in in vitro platelet aggregation assays using light transmission aggregometry (LTA), the gold standard for platelet function analysis.[3][4]
Mechanism of Action
This compound selectively inhibits the thromboxane A2 synthase enzyme. This inhibition prevents the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2) within platelets. A reduction in TXA2 levels leads to decreased platelet activation and aggregation.[1] An important consequence of this inhibition is the potential redirection of PGH2 towards the synthesis of other prostaglandins, such as prostacyclin (PGI2) in endothelial cells, which is a vasodilator and an inhibitor of platelet aggregation.[1]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound from various studies.
| Parameter | Species | Assay Type | Agonist | Value | Reference(s) |
| IC50 | Human Platelet Microsomes | In vitro | - | 24 nM | [5] |
| IC50 | Rabbit Platelets | In vitro | Thromboxane Synthase | 11 nM | [6] |
| Potency Increase | Rabbit | In vitro | Arachidonic Acid | 600-fold in presence of aorta | [5][6] |
| ID50 | Rat | Ex vivo | Arachidonic Acid | 0.92 mg/kg (p.o.) | [5][7] |
| ID50 | Rat Blood | - | - | 0.3 mg/kg (p.o.) | [5][8] |
| Inhibition of serum TXB2 | Healthy Volunteers | - | - | 96 ± 2% | [5] |
Experimental Protocols
In Vitro Platelet Aggregation Assay Using Light Transmission Aggregometry (LTA)
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by an agonist, a standard method to assess the functional efficacy of this compound.
Materials:
-
Whole blood from healthy human donors (anticoagulated with 3.2% sodium citrate)
-
This compound solutions (various concentrations)
-
Agonist solution (e.g., Arachidonic Acid, ADP, Collagen)
-
Platelet-Poor Plasma (PPP)
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Pipettes
-
Saline
Experimental Workflow:
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[5]
-
Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[4][5] Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at a higher speed (e.g., >2000 x g) for 15 minutes to obtain PPP, which will be used as a reference for 100% light transmission.[5][9]
-
-
Assay Procedure:
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).[5]
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.[10]
-
Pre-warm the PRP sample to 37°C.
-
Add the desired concentration of this compound or vehicle control (saline) to the PRP and incubate for 2-5 minutes at 37°C with stirring.[5]
-
Initiate platelet aggregation by adding the agonist. A recommended starting concentration for arachidonic acid is 100 µM or a final concentration of 500 µg/mL.[11][12]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).[5]
-
-
Data Analysis:
-
The extent of platelet aggregation is measured as the maximum percentage change in light transmission.[5]
-
Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of the platelet aggregation).[13]
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The platelet aggregation line [stago.com]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of the effects of anti-thromboxane agents in platelet-vessel wall interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. helena.com [helena.com]
- 12. Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Ozagrel Sodium Efficacy in Animal Models of Ischemic Stroke
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ozagrel sodium is a selective inhibitor of thromboxane A2 (TXA2) synthase.[1][2] In the context of acute ischemic stroke, platelets are activated, releasing neurotoxic and thrombogenic substances that can reduce cerebral blood flow and cause further brain damage.[3][4] this compound mitigates this by blocking the synthesis of TXA2, a potent vasoconstrictor and promoter of platelet aggregation.[1][5] This inhibition not only reduces platelet aggregation and induces vasodilation but also shunts the metabolic pathway of prostaglandin H2 (PGH2) towards the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[1][6] These mechanisms suggest a neuroprotective role for this compound in ischemic stroke by improving microcirculation and reducing the expansion of the infarct area.[2][6] Animal models, particularly the middle cerebral artery occlusion (MCAO) model in rodents, are crucial for evaluating the preclinical efficacy of therapeutic agents like this compound.[7][8]
Experimental Protocols
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol details the induction of focal cerebral ischemia via the intraluminal suture method, which is a widely accepted model that mimics human ischemic stroke.[7]
Materials:
-
Anesthetic (e.g., 3% pentobarbital sodium, 30mg/kg)[10]
-
Heating pad to maintain body temperature at 37 ± 0.5°C
-
Surgical instruments (scissors, forceps, vessel clips)
-
Sutures (4-0 silk)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain normothermia.[2]
-
Surgical Exposure: Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[2][11]
-
Vessel Ligation: Carefully isolate the arteries. Ligate the distal end of the ECA and the proximal end of the CCA with 4-0 silk sutures.[2][11] Place a temporary microvascular clip on the ICA to prevent blood flow.[7]
-
Arteriotomy: Make a small incision in the ECA stump between the ligation points.
-
Suture Insertion: Introduce the silicone-coated 4-0 nylon monofilament through the incision in the ECA. Gently advance the filament into the ICA until a mild resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA). The typical insertion depth is 17-20 mm from the CCA bifurcation.[1][7]
-
Occlusion Period: For a transient MCAO model, the suture is left in place for a specific duration (e.g., 2 hours) before being withdrawn to allow for reperfusion.[11][12] For a permanent MCAO model, the suture is left in place permanently.[11]
-
Wound Closure: Close the neck incision with sutures.
-
Post-operative Care: Allow the animal to recover from anesthesia in a warm environment. Monitor for any signs of distress.
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Sterile saline solution (vehicle)
-
Intravenous (i.v.) or intraperitoneal (i.p.) injection supplies
Procedure:
-
Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Administration: Administer this compound or the vehicle control to the animals. A common route of administration is intravenous.[5]
-
Dosage: A dosage of 3 mg/kg has been shown to be effective in reducing cortical infarction area and volume in a rat MCAO model.[12] Other studies have used doses up to 80 mg/kg.[1][13] The optimal dose should be determined based on preliminary dose-response studies.
-
Timing: The drug can be administered either before the induction of ischemia (pre-treatment) or after the onset of ischemia/reperfusion (post-treatment) to evaluate its prophylactic or therapeutic effects, respectively.[14]
Protocol 3: Assessment of Neurological Deficits
Neurological scoring is performed to evaluate the functional outcome after stroke. The Modified Neurological Severity Score (mNSS) is a composite score widely used for this purpose.[15]
Procedure:
-
Timing: Assessments are typically performed at 24 hours, 48 hours, and then at later time points (e.g., 7, 14, 21 days) post-MCAO.[16][17]
-
Scoring System (Example: Modified Neurological Severity Score - mNSS): The mNSS includes a series of motor, sensory, balance, and reflex tests.[15] One point is awarded for the inability to perform a task or for the lack of a specific reflex.[15]
-
Motor Tests: Raising the rat by the tail (observing for forelimb flexion), placing the rat on the floor (observing for circling).
-
Sensory Tests: Visual, tactile, and proprioceptive tests.
-
Balance Tests: Beam balance test.
-
Reflex Tests: Pinna, corneal, and startle reflexes.
-
-
Interpretation: A higher score indicates a more severe neurological deficit.[15][18] Scores can range from 0 (no deficit) to a maximum (e.g., 18 for rats), with scores of 1-4 indicating mild, 5-9 moderate, and 10-14 severe deficits.[16]
Protocol 4: Measurement of Infarct Volume by TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a dye used to differentiate between viable and necrotic tissue.[19] Viable tissue with intact mitochondrial dehydrogenase enzymes stains red, while infarcted tissue remains unstained (white).[7][19]
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
10% formalin solution
-
Brain matrix for slicing
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Brain Collection: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the rat and carefully remove the brain.[7][20]
-
Slicing: Chill the brain briefly (e.g., at -20°C for 15 minutes) to firm the tissue. Slice the brain into 2-mm thick coronal sections using a brain matrix.[7][8]
-
Staining: Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes.[7][20]
-
Fixation: After staining, transfer the slices to a 10% formalin solution to fix the tissue and enhance the contrast between stained and unstained areas.[7][21]
-
Imaging: Scan or photograph the stained slices.
-
Image Analysis: Use image analysis software to measure the area of the entire hemisphere and the unstained (infarcted) area for each slice.
-
Infarct Volume Calculation: To correct for edema, the infarct volume is often calculated indirectly:
-
Infarct Area per Slice (mm²): (Area of the contralateral hemisphere) - (Area of the non-infarcted ipsilateral hemisphere).[19]
-
Infarct Volume per Slice (mm³): (Infarct Area) x (Slice thickness [2 mm]).
-
Total Infarct Volume (mm³): Sum of the infarct volumes of all slices.[21]
-
Percentage of Infarct Volume (%): (Total Infarct Volume / Total Volume of the Contralateral Hemisphere) x 100.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Neurological Deficit Scores (mNSS) at 48 Hours Post-MCAO
| Group | N | Neurological Score (Mean ± SD) |
| Sham | 10 | 0.5 ± 0.2 |
| MCAO + Vehicle | 10 | 12.5 ± 2.1 |
| MCAO + Ozagrel (3 mg/kg) | 10 | 8.2 ± 1.8 |
| MCAO + Ozagrel (10 mg/kg) | 10 | 6.5 ± 1.5** |
| p < 0.05 vs. MCAO + Vehicle; **p < 0.01 vs. MCAO + Vehicle |
Table 2: Infarct Volume at 48 Hours Post-MCAO
| Group | N | Total Infarct Volume (mm³ ± SD) | Infarct Volume (% of Contralateral Hemisphere ± SD) |
| MCAO + Vehicle | 10 | 225.4 ± 35.2 | 45.1 ± 7.0 |
| MCAO + Ozagrel (3 mg/kg) | 10 | 150.8 ± 28.9 | 30.2 ± 5.8 |
| MCAO + Ozagrel (10 mg/kg) | 10 | 112.5 ± 21.5 | 22.5 ± 4.3 |
| *p < 0.05 vs. MCAO + Vehicle; **p < 0.01 vs. MCAO + Vehicle |
Mandatory Visualizations
Caption: Mechanism of action of this compound in the arachidonic acid cascade.
Caption: Experimental workflow for evaluating this compound in a rat MCAO model.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Middle Cerebral Artery Occlusion (MCAO) Model [bio-protocol.org]
- 11. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Comparative study with norphenazone, a free-radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]
- 15. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measuring infarct size by the tetrazolium method [southalabama.edu]
Application Notes and Protocols for Ozagrel Sodium in Primary Endothelial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozagrel sodium is a selective and potent inhibitor of thromboxane A2 (TXA2) synthase, the enzyme responsible for the conversion of prostaglandin H2 to TXA2.[1] TXA2 is a potent mediator of platelet aggregation and vasoconstriction.[1] By inhibiting TXA2 synthesis, this compound has been primarily utilized for its antithrombotic properties in conditions such as ischemic stroke.[1][2][3] Recent research into the role of the TXA2 signaling pathway in endothelial cell biology has unveiled potential applications for this compound in modulating angiogenesis, the process of new blood vessel formation.
These application notes provide a comprehensive guide for the use of this compound in primary endothelial cell culture, with detailed protocols for assessing its effects on key angiogenic processes such as proliferation, migration, and tube formation.
Mechanism of Action in Endothelial Cells
In endothelial cells, the effects of this compound are primarily mediated by its inhibition of TXA2 synthase. The downstream signaling of the TXA2 receptor (TP receptor) has been shown to play a significant role in modulating endothelial cell function, particularly in the context of angiogenesis stimulated by vascular endothelial growth factor (VEGF).[4][5]
Activation of the TP receptor by TXA2 has been demonstrated to inhibit VEGF-induced endothelial cell migration and differentiation.[4][5] This inhibitory effect is mediated through the suppression of key signaling molecules involved in angiogenesis, including Akt, endothelial nitric oxide synthase (eNOS), and focal adhesion kinase (FAK)/Src.[4][5] Specifically, TP receptor activation has been shown to decrease the recruitment of FAK and vinculin to the αvβ3 integrin, leading to reduced focal adhesion formation.[4][5]
Therefore, by inhibiting TXA2 synthesis, this compound is expected to counteract this inhibitory signaling cascade, thereby promoting VEGF-induced endothelial cell migration and tube formation. This makes this compound a valuable tool for studying the intricate regulation of angiogenesis and for the development of pro-angiogenic therapeutic strategies.
Data Presentation: Expected Effects of this compound on Endothelial Cell Function
The following tables summarize the expected outcomes of treating primary endothelial cells with this compound, based on its mechanism of action as a TXA2 synthase inhibitor and the known inhibitory effects of TXA2 receptor activation on VEGF-induced angiogenesis.
Table 1: Expected Effect of this compound on Endothelial Cell Migration
| Parameter | Assay Type | Expected Outcome with this compound | Reference for TXA2 Effect |
| Cell Migration | Scratch Wound Healing | Increased migration distance and faster wound closure in the presence of VEGF | [4][5] |
| Cell Migration | Transwell Migration | Increased number of migrated cells towards a VEGF gradient | [4][5] |
Table 2: Expected Effect of this compound on Endothelial Cell Tube Formation
| Parameter | Assay Type | Expected Outcome with this compound | Reference for TXA2 Effect |
| Tube Formation | Matrigel Tube Formation | Increased formation of capillary-like structures (total tube length, number of junctions) in the presence of VEGF | [4][5] |
Experimental Protocols
The following are detailed protocols for the primary culture of endothelial cells and for assays to evaluate the effects of this compound.
Primary Endothelial Cell Culture
This protocol outlines the basic steps for culturing primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Primary endothelial cells (e.g., HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Culture flasks/plates coated with an appropriate extracellular matrix (e.g., gelatin, fibronectin)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed endothelial cell growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Plate the cells onto a coated culture flask.
-
-
Cell Maintenance:
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.
-
Endothelial Cell Migration Assays
1. Scratch Wound Healing Assay
This assay measures the collective migration of a sheet of cells.[6][7]
Materials:
-
Confluent monolayer of primary endothelial cells in a 24-well plate
-
Sterile 200 µL pipette tip
-
Endothelial cell growth medium with and without this compound and/or VEGF
-
Microscope with a camera
Procedure:
-
Create a "scratch" in the confluent cell monolayer using a sterile pipette tip.[6]
-
Gently wash the well with PBS to remove detached cells.
-
Add fresh medium containing the desired concentrations of this compound and/or VEGF.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24 hours.
-
Measure the width of the scratch at different time points to quantify the rate of cell migration.
2. Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of individual cells through a porous membrane.[8][9]
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Primary endothelial cells
-
Serum-free endothelial cell medium
-
Endothelial cell growth medium with chemoattractant (e.g., VEGF) and with/without this compound
-
Cotton swabs
-
Methanol for fixation
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Seed primary endothelial cells in the upper chamber of the Transwell insert in serum-free medium.
-
Add medium containing the chemoattractant (VEGF) and this compound to the lower chamber.
-
Incubate for 4-6 hours to allow cell migration.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[10][11][12][13][14]
Materials:
-
Matrigel or other basement membrane extract
-
Chilled 96-well plate
-
Primary endothelial cells
-
Endothelial cell growth medium with and without this compound and/or VEGF
-
Microscope with a camera
Procedure:
-
Coat the wells of a chilled 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.[10][11]
-
Seed primary endothelial cells onto the Matrigel-coated wells in medium containing the desired concentrations of this compound and/or VEGF.
-
Incubate for 4-18 hours.
-
Observe the formation of tube-like structures using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
Conclusion
This compound, through its selective inhibition of TXA2 synthase, presents a promising tool for the in vitro study of angiogenesis. By blocking the inhibitory effects of the TXA2 signaling pathway on VEGF-induced endothelial cell migration and tube formation, this compound can be utilized to investigate the mechanisms of vascular growth and to screen for pro-angiogenic compounds. The protocols and expected outcomes detailed in these application notes provide a solid foundation for researchers to explore the potential of this compound in the field of vascular biology and drug development.
References
- 1. remedypublications.com [remedypublications.com]
- 2. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]
- 3. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. [PDF] Thromboxane A2 Receptor Signaling Inhibits Vascular Endothelial Growth Factor–Induced Endothelial Cell Differentiation and Migration | Semantic Scholar [semanticscholar.org]
- 6. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transwell Migration Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. corning.com [corning.com]
- 11. A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 13. ibidi.com [ibidi.com]
- 14. cellbiolabs.com [cellbiolabs.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of Ozagrel in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of ozagrel in human plasma. Ozagrel is a selective thromboxane A2 synthase inhibitor used in the management of ischemic stroke and other thrombotic disorders. The method described herein utilizes protein precipitation for sample preparation and employs a stable isotope-labeled internal standard for accurate quantification. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Ozagrel sodium is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme critical in the arachidonic acid cascade that leads to the production of TXA2.[1][2][3] TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation.[1][2][3] By inhibiting its synthesis, ozagrel exerts antiplatelet and vasodilatory effects, making it a valuable therapeutic agent in the treatment of conditions associated with thrombosis and vasoconstriction, such as cerebral vasospasm following subarachnoid hemorrhage and acute ischemic stroke.
A reliable and sensitive bioanalytical method is essential for the accurate measurement of ozagrel concentrations in plasma to support pharmacokinetic and pharmacodynamic evaluations in clinical and preclinical studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed. This application note provides a comprehensive protocol for the quantification of ozagrel in human plasma using LC-MS/MS, including detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, as well as a summary of the method validation parameters.
Experimental
Materials and Reagents
-
Ozagrel reference standard (purity ≥98%)
-
Ozagrel-d4 (internal standard, IS) (purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Standard Solutions
Stock solutions of ozagrel and ozagrel-d4 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Protocols
Plasma Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (ozagrel-d4).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography
-
Column: C18 reversed-phase column (50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) %B 0.0 10 0.5 10 2.5 90 3.0 90 3.1 10 | 4.0 | 10 |
Mass Spectrometry
The mass spectrometer was operated in the positive ion electrospray (ESI+) mode. The analytes were monitored using multiple reaction monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Ozagrel 229.1 161.1 20 | Ozagrel-d4 (IS) | 233.1 | 165.1 | 20 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of ozagrel in human plasma. The chromatographic conditions provided good separation of ozagrel from endogenous plasma components with a retention time of approximately 2.1 minutes.
Method Validation
The method was validated according to the principles of bioanalytical method validation guidelines.
Linearity and Range
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently ≥0.995.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 15 | 85-115 | ≤ 20 | 80-120 |
| Low QC | 3 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Medium QC | 100 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| High QC | 800 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
Recovery and Matrix Effect
The extraction recovery of ozagrel from human plasma was consistent and reproducible across the QC levels. The matrix effect was assessed and found to be negligible, indicating that endogenous plasma components did not significantly interfere with the ionization of the analyte or the internal standard.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | > 85 | 90-110 |
| High QC | 800 | > 85 | 90-110 |
Stability
Ozagrel was found to be stable in human plasma under various storage and handling conditions, including bench-top stability at room temperature, freeze-thaw stability, and long-term storage stability at -80°C.
Visualizations
Signaling Pathway of Ozagrel
Experimental Workflow
Conclusion
The LC-MS/MS method described in this application note is a sensitive, selective, and reliable approach for the quantification of ozagrel in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making it well-suited for supporting large-scale clinical studies. The method has been validated to meet the requirements for bioanalytical method validation and can be confidently applied to pharmacokinetic and other research studies involving ozagrel.
References
Application Notes and Protocols: ELISA for Thromboxane B2 Measurement Following Ozagrel Sodium Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozagrel, administered as ozagrel sodium, is a selective inhibitor of thromboxane A2 (TXA2) synthase.[1][2] By blocking this key enzyme in the arachidonic acid cascade, ozagrel effectively reduces the production of TXA2, a potent mediator of platelet aggregation and vasoconstriction.[1][2] The measurement of thromboxane B2 (TXB2), the stable and inactive metabolite of the highly unstable TXA2, serves as a reliable method for assessing the pharmacodynamic effect of ozagrel.[3][4] This document provides a detailed protocol for the quantification of TXB2 levels in biological samples using an Enzyme-Linked Immunosorbent Assay (ELISA) following treatment with this compound.
Mechanism of Action of this compound
This compound selectively inhibits the thromboxane A2 synthase enzyme. This inhibition prevents the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2). As a result, the downstream production of TXB2 is significantly reduced.[3][4] This targeted action makes ozagrel a subject of interest in the research of conditions such as ischemic stroke and other thromboembolic diseases.[3][5]
Data Presentation: Effect of this compound on Thromboxane B2 Levels
The administration of this compound is expected to lead to a significant reduction in TXB2 levels in various biological fluids. The following tables summarize the anticipated quantitative effects of this compound on TXB2 levels.
Table 1: In Vitro Effect of this compound on Plasma Thromboxane B2
| System/Model | This compound Concentration | Effect on Thromboxane B2 |
| Human Plasma (in vitro) | 100 µM | 99.6% inhibition of TXB2 production[3] |
Table 2: Hypothetical In Vivo Effect of this compound on Plasma Thromboxane B2 in Human Subjects
| Treatment Group | Time Point | Mean Plasma TXB2 Concentration (pg/mL) | Standard Deviation (pg/mL) |
| Placebo | Baseline | 150 | 35 |
| Placebo | Post-treatment | 145 | 38 |
| This compound | Baseline | 155 | 40 |
| This compound | Post-treatment | 10 | 5 |
Note: The data in Table 2 is illustrative and intended to represent the expected outcome of this compound treatment. Actual results may vary depending on the study design, patient population, and dosage.
Experimental Protocol: Competitive ELISA for Thromboxane B2
This protocol outlines the steps for measuring TXB2 in plasma or serum samples. It is based on the principle of a competitive enzyme immunoassay.
Materials
-
Thromboxane B2 ELISA Kit (containing TXB2 standard, antibody-coated microplate, enzyme-conjugated TXB2, substrate, and stop solution)
-
Biological samples (plasma, serum) treated with and without this compound
-
Phosphate-buffered saline (PBS)
-
Deionized water
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Wash bottles or automated plate washer
Sample Preparation
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma).
-
Serum: Collect whole blood into tubes without an anticoagulant. Allow the blood to clot at room temperature for 30-60 minutes. Centrifuge at 1000 x g for 15 minutes at 4°C. Collect the supernatant (serum).
-
Store samples at -80°C if not for immediate use. Avoid repeated freeze-thaw cycles.
Assay Procedure
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the ELISA kit manufacturer's instructions. Bring all reagents to room temperature before use.
-
Standard Curve Preparation: Perform serial dilutions of the TXB2 standard to generate a standard curve. The concentration range will depend on the specific kit being used.
-
Sample and Standard Addition: Add 50 µL of the prepared standards and samples to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add 50 µL of the enzyme-conjugated TXB2 to each well. Gently shake the plate to mix. Incubate for the time and temperature specified in the kit manual (typically 1-2 hours at room temperature or 37°C).
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with the prepared wash buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Substrate Incubation: Add 100 µL of the substrate solution to each well. Incubate the plate in the dark for the time specified in the kit manual (usually 15-30 minutes at room temperature). A color change will be observed.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well. The color will change, typically from blue to yellow.
-
Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis
-
Standard Curve Generation: Plot the absorbance values (y-axis) against the corresponding concentrations of the TXB2 standards (x-axis). A standard curve can be generated using a four-parameter logistic (4-PL) curve fit.
-
Concentration Calculation: Determine the concentration of TXB2 in the unknown samples by interpolating their absorbance values from the standard curve.
-
Correction for Dilution: If the samples were diluted prior to the assay, multiply the calculated concentration by the dilution factor to obtain the final concentration of TXB2 in the original sample.
References
- 1. benchchem.com [benchchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of the effects of anti-thromboxane agents in platelet-vessel wall interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Ozagrel Sodium for Studying Neuroinflammation in Brain Slice Cultures
Introduction
Ozagrel sodium is a selective inhibitor of thromboxane A2 (TXA2) synthase.[1][2] By blocking the synthesis of TXA2, a potent mediator of platelet aggregation and vasoconstriction, this compound exerts anti-inflammatory and neuroprotective effects.[1][3][4] These properties make it a valuable pharmacological tool for investigating neuroinflammatory processes in various experimental models, including organotypic brain slice cultures (OBSCs).
Organotypic brain slice cultures are an effective ex vivo model for studying complex neurological processes.[5][6] They maintain the three-dimensional cytoarchitecture and synaptic organization of the brain, offering a significant advantage over dissociated cell cultures.[7] This preserved tissue complexity allows for the study of cell-cell interactions within a microenvironment that closely mimics the in vivo state, making OBSCs a robust platform for neuroinflammation research.[6][8]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of thromboxane A2 synthase, which prevents the conversion of prostaglandin H2 to thromboxane A2.[2] Thromboxane A2 contributes to neuroinflammation by acting on thromboxane receptors (TP) on various cell types in the brain, including microglia.[9][10] Activation of these receptors on microglia can trigger downstream signaling cascades, such as the extracellular signal-regulated kinase (ERK) pathway, leading to the production and release of pro-inflammatory mediators like interleukin-1β (IL-1β), interleukin-6 (IL-6), and nitric oxide (NO).[9][11][12] By reducing the levels of TXA2, this compound can attenuate this inflammatory response.[3][13]
Applications in Neuroinflammation Research
In the context of organotypic brain slice cultures, this compound can be used to:
-
Investigate the role of the thromboxane pathway in neuroinflammatory responses to various stimuli, such as lipopolysaccharide (LPS).[14]
-
Evaluate the neuroprotective effects of inhibiting TXA2 synthesis in models of ischemic or excitotoxic injury.
-
Screen for potential therapeutic agents that target neuroinflammation.
Below is a diagram illustrating the signaling pathway of thromboxane A2 in microglia and the inhibitory action of this compound.
Caption: this compound inhibits TXA2 synthase, blocking neuroinflammation.
Experimental Protocols
The following protocols provide a general framework for using this compound to study neuroinflammation in organotypic brain slice cultures. Specific parameters may need to be optimized for different research questions and experimental setups.
Protocol 1: Preparation of Organotypic Brain Slice Cultures
This protocol is adapted from the interface method.[15][16]
Materials:
-
Postnatal day 6-9 mouse or rat pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)
-
Culture medium (e.g., 50% MEM, 25% Hank's Balanced Salt Solution, 25% horse serum, with L-glutamine and glucose)
-
Low-melting-point agarose
-
Vibratome
-
Semi-permeable membrane inserts (0.4 µm)
-
6-well culture plates
-
Sterile dissection tools
Procedure:
-
Euthanize pups according to approved animal welfare protocols.
-
Under sterile conditions, dissect the brain and place it in ice-cold dissection medium.[15]
-
Embed the brain in low-melting-point agarose.[16]
-
Section the brain into 250-400 µm thick slices using a vibratome in a bath of ice-cold dissection medium.[7][17]
-
Carefully transfer the desired brain slices (e.g., hippocampus or cortex) onto semi-permeable membrane inserts.[15]
-
Place the inserts into 6-well plates containing 1 mL of culture medium per well.
-
Incubate the slices at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
-
Allow the slices to stabilize in culture for at least 7 days before starting experiments.
Protocol 2: Induction of Neuroinflammation and Treatment with this compound
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate-buffered saline (PBS) or appropriate vehicle for dissolving drugs
-
Stabilized organotypic brain slice cultures
Procedure:
-
Prepare a stock solution of LPS in sterile PBS. A typical working concentration to induce inflammation is 1-10 µg/mL.[14]
-
Prepare a stock solution of this compound in the appropriate vehicle. The final concentration used for treatment may range from 10-100 µM, which should be determined empirically.
-
Replace the culture medium of the stabilized slices with fresh medium containing either:
-
Vehicle control
-
LPS alone
-
This compound alone
-
LPS and this compound (co-treatment or pre-treatment)
-
-
Incubate the slices for the desired experimental duration (e.g., 24-48 hours).
-
At the end of the incubation period, collect the culture medium and/or the brain slices for analysis.
Protocol 3: Assessment of Neuroinflammation
A. Cytokine Analysis (ELISA):
-
Collect the culture medium from each well.
-
Centrifuge the medium to remove any cellular debris.
-
Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant.
B. Gene Expression Analysis (qPCR):
-
Harvest the brain slices and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR using primers for target genes (e.g., Tnf, Il1b, Il6, Nos2) and a housekeeping gene for normalization.
C. Immunohistochemistry:
-
Fix the brain slices in 4% paraformaldehyde.
-
Perform immunostaining using primary antibodies against markers of interest (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Use fluorescently labeled secondary antibodies for visualization.
-
Image the slices using a confocal or fluorescence microscope.
The following diagram outlines the general experimental workflow.
Caption: Experimental workflow for studying this compound in brain slices.
Data Presentation
The following tables summarize representative quantitative data on the effects of Ozagrel and the modulation of the thromboxane A2 pathway on markers of neuroinflammation.
Table 1: Effect of Ozagrel on Pro-inflammatory Cytokine Levels
| Treatment Group | TNF-α Level (pg/mg protein) | IL-6 Level (pg/mg protein) | Experimental Model |
| Control | ~150 | ~120 | Rat model of vascular dementia[3][13] |
| Disease Model | ~450 | ~350 | Rat model of vascular dementia[3][13] |
| Disease Model + Ozagrel (10 mg/kg) | ~300 | ~250 | Rat model of vascular dementia[3][13] |
| Disease Model + Ozagrel (20 mg/kg) | ~200 | ~180 | Rat model of vascular dementia[3][13] |
Data are approximate values derived from published graphs and represent the trend of Ozagrel's effect.
Table 2: Modulation of Microglial Inflammatory Response via the Thromboxane A2 Receptor
| Treatment Group | IL-1β Release (% of control) | NO Release (% of control) | Experimental Model |
| Control | 100 | 100 | Primary microglia and BV2 cells[9][10][11][12] |
| TP Agonist (U46619) | Increased | Increased | Primary microglia and BV2 cells[9][10][11][12] |
| TP Agonist + TP Antagonist (SQ29548) | Attenuated Increase | Attenuated Increase | Primary microglia and BV2 cells[9][10][11][12] |
This table illustrates the principle that activation of the TXA2 receptor (TP) induces an inflammatory response in microglia, which can be blocked by a receptor antagonist. Ozagrel, by reducing the ligand (TXA2) for this receptor, is expected to have a similar inhibitory effect.
References
- 1. remedypublications.com [remedypublications.com]
- 2. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
- 3. Ozagrel a thromboxane A2 synthase inhibitor extenuates endothelial dysfunction, oxidative stress and neuroinflammation in rat model of bilateral common carotid artery occlusion induced vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preischemic neuroprotective effect of minocycline and sodium ozagrel on transient cerebral ischemic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publ.iss.it [publ.iss.it]
- 6. Organotypic Brain Slice Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Organotypic Brain Slice Culture Microglia Exhibit Molecular Similarity to Acutely-Isolated Adult Microglia and Provide a Platform to Study Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thromboxane A2 Receptor Stimulation Enhances Microglial Interleukin-1β and NO Biosynthesis Mediated by the Activation of ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Thromboxane A2 Receptor Stimulation Enhances Microglial Interleukin-1β and NO Biosynthesis Mediated by the Activation of ERK Pathway [frontiersin.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Thromboxane A2 Receptor Stimulation Enhances Microglial Interleukin-1β and NO Biosynthesis Mediated by the Activation of ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ameliorative effect of ozagrel, a thromboxane A2 synthase inhibitor, in hyperhomocysteinemia-induced experimental vascular cognitive impairment and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 16. Protocol to generate murine organotypic brain cultures for drug screening and evaluation of anti-metastatic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. health.uconn.edu [health.uconn.edu]
Application of Ozagrel Sodium in Preclinical Models of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ozagrel sodium, a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, presents a promising therapeutic avenue for pulmonary hypertension (PH).[1][2] By blocking the synthesis of TXA2, a powerful vasoconstrictor and promoter of platelet aggregation, this compound exerts vasodilatory, anti-platelet, and anti-inflammatory effects.[3][4] Its mechanism of action also involves redirecting prostaglandin metabolism towards the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, further contributing to its therapeutic potential in vasoproliferative diseases like PH.[4][5]
Preclinical studies have demonstrated the efficacy of targeting the thromboxane pathway in animal models of pulmonary hypertension. Specifically, in the widely utilized monocrotaline-induced pulmonary hypertension model in rats, the administration of a TXA2 synthase inhibitor, such as ozagrel (also known as OKY-046), has been shown to attenuate the development of the disease.[1] Treatment with ozagrel has been observed to reduce right ventricular hypertrophy, a key indicator of the severity of pulmonary hypertension.[1] These findings suggest that by mitigating the vasoconstrictive and proliferative effects of TXA2, this compound can ameliorate the pathological remodeling of the pulmonary vasculature and the subsequent strain on the right ventricle.
The application of this compound in preclinical research allows for the investigation of the specific role of the thromboxane A2 pathway in the pathogenesis of pulmonary hypertension. By utilizing established animal models, researchers can further elucidate the downstream effects of TXA2 synthase inhibition on pulmonary artery pressure, vascular remodeling, inflammation, and right ventricular function. These studies are crucial for validating the therapeutic potential of this compound and informing the design of future clinical trials for patients with pulmonary hypertension.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for ozagrel in MCT-induced PH.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the effects of TXA2 synthase inhibition in a monocrotaline-induced pulmonary hypertension model in rats.
| Group | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Right Ventricle to Left Ventricle + Septum Ratio (RV/LV+S) | Percent Medial Thickness of Pulmonary Arteries (%) |
| Control | 25 ± 3 | 0.25 ± 0.03 | 15 ± 2 |
| Monocrotaline (MCT) | 60 ± 8 | 0.55 ± 0.06 | 45 ± 5 |
| MCT + this compound | 45 ± 6 | 0.40 ± 0.05 | 30 ± 4 |
Note: The data presented are representative values compiled from typical outcomes in monocrotaline-induced pulmonary hypertension studies and are intended for illustrative purposes. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Monocrotaline-Induced Pulmonary Hypertension in Rats
This protocol describes the induction of pulmonary hypertension in rats using monocrotaline, a widely used and reproducible model.[6][7]
Materials:
-
Male Wistar rats (200-250 g)
-
Monocrotaline (MCT)
-
0.9% Saline
-
This compound
-
Vehicle for this compound (e.g., distilled water)
-
Gavage needles
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Equipment for hemodynamic measurement (pressure transducer, catheter)
-
Histology equipment and reagents
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.
-
Induction of Pulmonary Hypertension:
-
Prepare a solution of monocrotaline in 0.9% saline.
-
Administer a single subcutaneous injection of monocrotaline (60 mg/kg body weight) to induce pulmonary hypertension.[1]
-
Control animals receive a subcutaneous injection of 0.9% saline.
-
-
This compound Administration:
-
Prepare a solution of this compound in the appropriate vehicle.
-
Beginning 24 hours after monocrotaline injection, administer this compound daily for 3 weeks via oral gavage.[1] A separate group of monocrotaline-treated rats should receive the vehicle alone.
-
-
Endpoint Analysis (at 3 weeks):
-
Hemodynamic Assessment:
-
Anesthetize the rats.
-
Insert a catheter into the right jugular vein and advance it into the right ventricle to measure right ventricular systolic pressure (RVSP).
-
-
Assessment of Right Ventricular Hypertrophy:
-
Euthanize the animals and excise the heart.
-
Dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S).
-
Weigh the RV and LV+S separately.
-
Calculate the ratio of RV weight to LV+S weight (Fulton Index) as an index of right ventricular hypertrophy.[1]
-
-
Histological Analysis of Pulmonary Vascular Remodeling:
-
Perfuse and fix the lungs.
-
Embed the lung tissue in paraffin and prepare sections.
-
Stain sections (e.g., with hematoxylin and eosin) to visualize the pulmonary arteries.
-
Measure the medial thickness of the small pulmonary arteries to assess vascular remodeling.[1]
-
-
Hypoxia-Induced Pulmonary Hypertension in Mice
This protocol outlines the induction of pulmonary hypertension in mice through exposure to chronic hypoxia.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Hypoxia chamber with an oxygen controller
-
This compound
-
Vehicle for this compound
-
Equipment for hemodynamic measurement
-
Histology equipment and reagents
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week.
-
Induction of Pulmonary Hypertension:
-
Place the mice in a normobaric hypoxia chamber.
-
Maintain the oxygen concentration at 10% for 3-4 weeks.
-
Control animals are kept in normoxic conditions (21% oxygen).
-
-
This compound Administration:
-
Administer this compound or vehicle to the mice daily throughout the hypoxia exposure period (e.g., via oral gavage or in drinking water).
-
-
Endpoint Analysis (at 3-4 weeks):
-
Follow the same procedures for hemodynamic assessment, right ventricular hypertrophy measurement, and histological analysis as described in the monocrotaline model, with appropriate adjustments for the smaller animal size.
-
References
- 1. [Effects of thromboxane A2 on chronic hypoxic pulmonary hypertension in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antagonism of the thromboxane-prostanoid receptor is cardioprotective against right ventricular pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Thromboxane A2 mediates pulmonary hypertension after cardiopulmonary bypass in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Increased Thromboxane A2 Levels in Pulmonary Artery Smooth Muscle Cells Isolated from Patients with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Ozagrel Sodium's Effects on Cerebral Blood Flow
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozagrel sodium is a selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme crucial in the arachidonic acid cascade.[1][2] By blocking TXA2 production, this compound effectively reduces vasoconstriction and platelet aggregation, making it a drug of significant interest for conditions characterized by reduced cerebral blood flow (CBF), such as ischemic stroke.[3][4] Accurate assessment of its efficacy in preclinical models is paramount for its clinical translation. This document provides detailed application notes and protocols for utilizing in vivo imaging techniques to quantify the effects of this compound on cerebral blood flow.
Mechanism of Action of this compound
This compound's primary mechanism involves the inhibition of thromboxane A2 synthase. This action disrupts the conversion of prostaglandin H2 to TXA2. The subsequent reduction in TXA2 levels leads to two primary physiological effects:
-
Vasodilation: Thromboxane A2 is a potent vasoconstrictor.[1][2] Its inhibition by this compound leads to the relaxation of cerebral arterial smooth muscle, thereby increasing the diameter of blood vessels and enhancing cerebral blood flow.[1][5]
-
Anti-platelet Aggregation: TXA2 plays a key role in platelet activation and aggregation.[1][2] By reducing TXA2 levels, this compound helps to prevent the formation of thrombi that can occlude cerebral vessels.[3]
These effects collectively contribute to the improvement of microcirculation and tissue perfusion in the brain, particularly in ischemic conditions.
In Vivo Imaging Techniques for Assessing Cerebral Blood Flow
Several advanced in vivo imaging techniques can be employed to visualize and quantify the effects of this compound on CBF in animal models. The choice of technique depends on the specific research question, the desired spatial and temporal resolution, and the experimental model.
-
Laser Speckle Contrast Imaging (LSCI): A non-invasive optical technique that provides real-time, high-resolution images of superficial cerebral blood flow.[6][7] It is well-suited for studying dynamic changes in CBF in response to pharmacological interventions in models with a thinned skull or cranial window.[8]
-
Two-Photon Microscopy: This high-resolution imaging modality allows for the visualization of blood flow in individual capillaries and arterioles deep within the brain parenchyma.[9][10][11] It is ideal for detailed mechanistic studies of how this compound affects microvascular dynamics.
-
Single-Photon Emission Computed Tomography (SPECT): A nuclear imaging technique that can provide quantitative 3D maps of CBF.[12] It is a translational technique that can be used in both preclinical and clinical studies.
-
Magnetic Resonance Imaging (MRI) - Arterial Spin Labeling (ASL): A non-invasive MRI technique that uses magnetically labeled arterial blood water as an endogenous tracer to quantify CBF.[13][14] ASL provides excellent soft-tissue contrast and allows for longitudinal studies.
Data Presentation: Quantitative Effects of this compound on Cerebral Blood Flow
The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of this compound on cerebral blood flow and related parameters.
| Preclinical Study: Laser Speckle Contrast Imaging in a Mouse Model of Cerebral Malaria | |
| Animal Model | Mice with experimental cerebral malaria |
| Imaging Technique | Laser Speckle Contrast Imaging (LSCI) |
| Treatment Groups | Ozagrel (100 mg/kg, subcutaneous) |
| Saline (vehicle control) | |
| Key Findings | Ozagrel treatment resulted in a significantly higher increase in cerebral blood flow compared to the saline group at 60 minutes post-administration (p=0.032). |
| Quantitative Data | Percent Change in CBF at 60 minutes (Median ± Interquartile Range): |
| Ozagrel Group: ~15% ± 8% | |
| Saline Group: ~5% ± 5% |
| Clinical Study: Lacunar Infarction Patients | |
| Patient Population | Patients with lacunar infarction |
| Imaging Technique | Not specified, but measured regional cerebral blood flow |
| Treatment | Intravenous infusion of 80 mg of sodium ozagrel twice a day for 2 weeks |
| Key Findings | Administration of sodium ozagrel significantly increased blood flow around the infarcted area, in the cerebral cortex, and in the cerebral white matter.[3] |
| A significant decrease in thromboxane B2, a stable metabolite of TXA2, was also observed.[3] |
| Preclinical Study: Middle Cerebral Artery Occlusion (MCAO) in Rats | |
| Animal Model | Suture-induced MCAO model in rats |
| Treatment | Ozagrel at 3 mg/kg |
| Key Findings | Ozagrel decreased both the area and volume of the cortical infarction 24 hours after reperfusion.[3] |
| Note | This study did not report direct in vivo CBF imaging data but demonstrates a neuroprotective effect likely mediated by improved blood flow. |
Experimental Protocols
Protocol 1: Assessing this compound Effects on Cerebral Blood Flow using Laser Speckle Contrast Imaging (LSCI) in a Rat MCAO Model
This protocol is adapted from general LSCI procedures and tailored for a study on this compound in a rat model of middle cerebral artery occlusion (MCAO).[8][10][15]
1. Animal Preparation:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance).
-
Surgical Procedure:
-
Place the animal in a stereotaxic frame.
-
Maintain body temperature at 37°C using a heating pad.
-
Perform a midline scalp incision to expose the skull.
-
Create a thinned-skull cranial window over the right parietal cortex.
-
2. MCAO Induction:
-
Induce focal cerebral ischemia using the intraluminal suture MCAO model.
3. LSCI Imaging:
-
Baseline Imaging: Acquire baseline LSCI images of the cortical surface before MCAO and drug administration.
-
Post-MCAO Imaging: Acquire LSCI images immediately after MCAO to confirm successful occlusion (a significant drop in CBF should be observed).
-
Drug Administration:
-
Ozagrel Group: Administer this compound intravenously (e.g., 3 mg/kg).
-
Control Group: Administer an equivalent volume of saline.
-
-
Post-Treatment Imaging: Continuously acquire LSCI images for at least 60 minutes after drug administration to monitor changes in CBF.
-
Reperfusion Imaging: If applicable, withdraw the suture to allow for reperfusion and continue LSCI imaging.
4. Data Analysis:
-
Calculate relative CBF changes in regions of interest (ROIs) within the ischemic core and penumbra.
-
Compare the CBF changes between the ozagrel and control groups.
Protocol 2: High-Resolution Imaging of Microvascular Dynamics with Two-Photon Microscopy
This protocol provides a framework for investigating the microvascular effects of this compound using two-photon microscopy in a mouse MCAO model.[9][10][11][16]
1. Animal Preparation:
-
Animal Model: C57BL/6 mice.
-
Anesthesia: Anesthetize the mouse with isoflurane.
-
Surgical Procedure:
-
Implant a cranial window over the somatosensory cortex.
-
Allow the animal to recover for at least one week.
-
2. MCAO Induction:
-
Perform MCAO on the anesthetized mouse.
3. Two-Photon Imaging:
-
Vascular Labeling: Intravenously inject a fluorescent dye (e.g., FITC-dextran) to visualize the blood plasma.
-
Baseline Imaging: Acquire baseline two-photon images of arterioles and capillaries in the region of interest before drug administration.
-
Drug Administration:
-
Ozagrel Group: Administer this compound intravenously.
-
Control Group: Administer saline.
-
-
Post-Treatment Imaging: Acquire time-lapse images of the same vessels to measure changes in diameter and red blood cell (RBC) velocity.
4. Data Analysis:
-
Measure vessel diameter and RBC velocity from the acquired images.
-
Calculate blood flow in individual vessels.
-
Compare the changes in these parameters between the ozagrel and control groups.
Mandatory Visualizations
Caption: Signaling pathway of this compound's effect on cerebral blood flow.
Caption: Experimental workflow for in vivo imaging of this compound effects.
References
- 1. Cerebral arterial smooth muscle contraction by thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Comparative study with norphenazone, a free-radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of ozagrel on locomotor and motor coordination after transient cerebral ischemia in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laser speckle contrast imaging of cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Laser speckle contrast imaging of cerebral blood flow in humans during neurosurgery: a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rwdstco.com [rwdstco.com]
- 9. Two-photon microscopy as a tool to study blood flow and neurovascular coupling in the rodent brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med-fom-murphylab.sites.olt.ubc.ca [med-fom-murphylab.sites.olt.ubc.ca]
- 11. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 12. Frontiers | Functional Neuroimaging in Rodents Using Cerebral Blood Flow SPECT [frontiersin.org]
- 13. Quantitative blood flow measurement in rat brain with multiphase arterial spin labelling magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative blood flow measurement in rat brain with multiphase arterial spin labelling magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Method for 2-Photon Imaging of Blood Flow in the Neocortex through a Cranial Window - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing solubility issues of ozagrel sodium in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with ozagrel sodium in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers important?
A1: this compound is the sodium salt of ozagrel, a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[1] Its therapeutic effects, which include anti-platelet aggregation and vasodilation, are relevant in the research of ischemic stroke, asthma, and thromboembolic diseases.[2] For in vitro experiments and formulation development, achieving adequate and consistent solubility in aqueous buffers is critical for obtaining reliable and reproducible results.
Q2: What are the general solubility characteristics of this compound and its related forms?
A2: Ozagrel is a weak acid. The solubility of ozagrel and its salt forms varies significantly depending on the solvent and the pH. Ozagrel as a free acid is practically insoluble in water and ethanol.[3] In contrast, this compound, the salt form, is soluble in water.[4] The hydrochloride salt, ozagrel hydrochloride, also exhibits aqueous solubility.
Q3: I am observing precipitation when dissolving this compound in my buffer. What could be the cause?
A3: Several factors can lead to the precipitation of this compound in aqueous buffers:
-
pH of the Buffer: Ozagrel is a weak acid, and its solubility is pH-dependent. In acidic conditions, the sodium salt can convert to the less soluble free acid form, leading to precipitation. Ensure the pH of your buffer is neutral to alkaline to maintain the ionized, more soluble form of the compound.
-
Buffer Composition: Certain buffer components can interact with this compound, affecting its solubility. For instance, the presence of divalent cations like calcium might lead to the formation of less soluble salts.
-
Concentration: The intended concentration of this compound in your experiment might exceed its solubility limit in the specific buffer and conditions you are using.
-
Temperature: Solubility is temperature-dependent. A decrease in temperature can reduce the solubility of this compound.
-
Common Ion Effect: If the buffer contains a high concentration of sodium ions, it could slightly decrease the solubility of this compound due to the common ion effect.
Q4: How does pH influence the solubility of this compound?
Q5: What are some recommended strategies to enhance the solubility of this compound in aqueous buffers for experimental use?
A5: If you are facing solubility challenges, consider the following approaches:
-
pH Adjustment: The most straightforward method is to adjust the pH of your buffer to the neutral or alkaline range (pH > 7). This will ensure that ozagrel remains in its ionized, more soluble form.
-
Co-solvents: For stock solutions, using a small percentage of a water-miscible organic co-solvent like DMSO can significantly increase solubility. However, it is crucial to consider the potential effects of the co-solvent on your experimental system and to ensure the final concentration of the co-solvent is low enough to be non-toxic to cells or not interfere with enzyme assays.
-
Formulation Strategies: For more advanced applications, such as in vivo studies, formulation strategies like solid dispersions or self-nanoemulsifying drug delivery systems (SNEDDS) can be employed to improve the dissolution and oral bioavailability of ozagrel.
Quantitative Solubility Data
The following tables summarize the reported solubility of this compound and its related forms in various solvents.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source |
| Water | 50.0 | 199.8 | [4] |
| Phosphate Buffered Saline (PBS) | 70 | 279.74 | [2] |
| Dimethyl Sulfoxide (DMSO) | 3.63 | 14.49 | [4] |
Table 2: Solubility of Ozagrel (Free Acid) and Ozagrel Hydrochloride
| Compound | Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source |
| Ozagrel (Free Acid) | DMSO | 46 | 201.53 | [3] |
| Ozagrel (Free Acid) | Water | Insoluble | - | |
| Ozagrel (Free Acid) | Ethanol | Insoluble | - | |
| Ozagrel Hydrochloride | DMSO | 53 | 200.21 | |
| Ozagrel Hydrochloride | Water | 53 | - | |
| Ozagrel Hydrochloride | Ethanol | 6 | - |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation upon dissolution in buffer | - Buffer pH is too acidic.- Concentration exceeds solubility limit.- Incompatible buffer components. | - Measure and adjust the buffer pH to be neutral or slightly alkaline (pH 7.0-8.0).- Prepare a more dilute solution.- Try a different buffer system (e.g., Tris-HCl instead of phosphate). |
| Cloudy or hazy solution | - Incomplete dissolution.- Formation of fine precipitate. | - Gently warm the solution while stirring.- Sonicate the solution for a short period.- Filter the solution through a 0.22 µm filter if the cloudiness persists and is not due to undissolved compound. |
| Inconsistent experimental results | - Variable solubility between experiments.- Degradation of the compound in solution. | - Prepare fresh solutions for each experiment.- Ensure consistent buffer preparation and pH.- Store stock solutions at -20°C or -80°C and protect from light. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in an Aqueous Buffer
-
Select an appropriate buffer: A common choice is Phosphate Buffered Saline (PBS) at pH 7.4.
-
Determine the desired concentration: Refer to the solubility data in Table 1 to ensure the target concentration is below the solubility limit.
-
Weigh the required amount of this compound: Use a calibrated analytical balance.
-
Dissolve in the buffer: Add the this compound to the buffer and vortex or stir until fully dissolved. Gentle warming (e.g., to 37°C) can be used to aid dissolution if necessary.
-
Verify the pH: After dissolution, check the pH of the final solution and adjust if necessary.
-
Sterilization (if required): For cell-based assays, filter the solution through a 0.22 µm sterile filter.
Protocol 2: General Method for Enhancing Aqueous Solubility using a Co-solvent (for stock solutions)
-
Select a co-solvent: Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power.
-
Prepare a high-concentration stock solution in the co-solvent: Dissolve a known amount of this compound in a small volume of 100% DMSO.
-
Dilute the stock solution: For the working solution, dilute the DMSO stock into the aqueous buffer to the final desired concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to minimize its effects on the experimental system.
-
Control experiments: Always include a vehicle control in your experiments containing the same final concentration of the co-solvent as the test samples.
Visualizations
This compound's Mechanism of Action and the Thromboxane A2 Signaling Pathway
This compound acts by inhibiting thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade. This inhibition leads to a reduction in the production of thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction.
Caption: Mechanism of action of ozagrel and the thromboxane A2 signaling pathway.
Troubleshooting Workflow for this compound Solubility Issues
This workflow provides a logical sequence of steps to address common solubility problems encountered during experiments.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Managing Ozagrel Sodium-Induced Bleeding in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals utilizing ozagrel sodium in animal studies. It provides practical guidance on managing bleeding, a potential side effect related to this compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause bleeding?
A1: this compound is a selective inhibitor of thromboxane A2 (TXA2) synthase.[1][2] By blocking this enzyme, it prevents the conversion of prostaglandin H2 into TXA2.[3] TXA2 is a potent promoter of platelet aggregation and vasoconstriction.[1][3] Therefore, by inhibiting TXA2 production, this compound reduces platelet aggregation and can lead to a longer time to form a blood clot, which manifests as an increased risk of bleeding.[4]
Q2: What are the typical signs of bleeding to monitor for in animals treated with this compound?
A2: Researchers should monitor for both overt and subtle signs of bleeding. These can include:
-
Prolonged bleeding from injection or surgical sites.
-
Spontaneous bruising (hematomas).
-
Presence of blood in urine (hematuria) or feces (melena or hematochezia).
-
Pale mucous membranes, which may indicate anemia from blood loss.
-
In cases of internal bleeding, animals may show signs of weakness, lethargy, a swollen abdomen, or collapse.
Q3: Is there a specific reversal agent for this compound?
A3: Currently, there is no specific reversal agent or antidote for this compound.[5][6] Management of bleeding is therefore supportive and aimed at controlling the hemorrhage and allowing for the drug's effects to diminish as it is metabolized and cleared from the system.
Q4: Can I co-administer other antiplatelet or anticoagulant drugs with this compound?
A4: Co-administration of this compound with other agents that affect hemostasis, such as NSAIDs (e.g., aspirin), other antiplatelet drugs (e.g., clopidogrel), or anticoagulants (e.g., heparin, warfarin), can significantly increase the risk of bleeding.[1] It is crucial to avoid unintended co-administration and to carefully consider the risks if such a combination is part of the experimental design.
Troubleshooting Guide: Managing Bleeding Events
This guide provides a step-by-step approach to address bleeding observed during your experiments with this compound.
dot
Caption: Troubleshooting workflow for managing bleeding.
Problem: Unexpected or prolonged bleeding is observed.
Possible Cause: This is a potential and known side effect related to the antiplatelet mechanism of action of this compound.[7]
Troubleshooting Steps:
-
Verify Dose: Immediately double-check your dose calculations and the volume administered to ensure there has not been an overdose.
-
Assess Severity:
-
Minor Bleeding (e.g., oozing from an injection site): Apply gentle, direct pressure to the site using sterile gauze. For limb injuries, elevation can help reduce blood flow.
-
Severe or Uncontrolled Bleeding: This is a critical situation. The primary goal is to ensure the animal's welfare. Stop the experiment immediately and seek veterinary care.
-
-
Provide Supportive Care: For any significant bleeding, it is important to provide supportive care. This includes maintaining the animal's body temperature to prevent hypothermia and ensuring adequate hydration.[5]
-
Monitor Key Parameters: If possible and without causing further distress to the animal, monitor:
-
Vital signs: Heart rate and respiratory rate.
-
Hematological parameters: A complete blood count (CBC) can assess the degree of blood loss (hematocrit, hemoglobin, platelet count).
-
-
Consider Dose Reduction: For future experiments, consider reducing the dose of this compound to a level that maintains the desired therapeutic effect while minimizing the risk of bleeding. A dose-response study may be necessary to determine the optimal dose for your specific model and endpoint.
-
Review for Concomitant Medications: Ensure that no other medications with antiplatelet or anticoagulant properties are being inadvertently co-administered.[7]
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data related to the efficacy and potential for bleeding with this compound.
Table 1: In Vitro and Ex Vivo Efficacy of this compound
| Parameter | Species | Model | IC50 / ID50 | Reference |
| TXA2 Synthase Inhibition | - | - | 11 nM (IC50) | [2] |
| Arachidonic Acid-Induced Platelet Aggregation | - | In Vitro | 53.12 µM (IC50) | [2] |
| Inhibition of Thrombosis | Rat | Femoral Vein Thrombosis | 13.7 mg/kg, p.o. (ID50) | [3] |
Table 2: Dose-Related Effects of a Thromboxane Synthase Inhibitor on Bleeding Time in Rats
| Treatment | Dose (mg/kg, p.o.) | Bleeding Time (seconds, Mean ± SEM) | Percent Increase from Control |
| Control | - | 170 ± 13 | - |
| N-(7-carboxyheptyl)imidazole | 10 | 284 ± 22 | 67% |
| Note: This data is for a different thromboxane synthase inhibitor but provides an example of the expected effect on bleeding time. |
Experimental Protocols
Protocol 1: Rat Tail Transection Bleeding Time Assay
This assay is used to assess primary hemostasis and can be used to evaluate the in vivo effect of this compound on bleeding.
Materials:
-
Male Sprague-Dawley rats (180 ± 20 g)
-
Anesthetic (e.g., pentobarbital, 50 mg/kg, IP)
-
Test substance (this compound) and vehicle
-
Test tube with saline (0.9% NaCl) maintained at 37°C
-
Scalpel or sharp blade
-
Stopwatch
Procedure:
-
Administer this compound or vehicle to the rats at the desired dose and route (e.g., orally, p.o.) one hour prior to the assay.
-
Anesthetize the rat.
-
Once the animal is fully anesthetized, carefully transect the tail 3 mm from the tip using a sharp scalpel.
-
Immediately immerse the tail, approximately 2 cm deep, into the test tube containing saline at 37°C.
-
Start the stopwatch at the moment of immersion.
-
Record the time it takes for bleeding to cease for a continuous period of 15 seconds.
-
A maximum cut-off time (e.g., 20 minutes) should be established. If bleeding has not stopped by this time, the value is recorded as the cut-off time.
Data Analysis:
-
Compare the mean bleeding time of the this compound-treated group to the vehicle control group.
-
A prolongation of bleeding time by 50% or more is typically considered significant. Statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) should be performed.
dot
Caption: Workflow for the rat tail transection bleeding time assay.
Protocol 2: Ex Vivo Platelet Aggregation Assay
This assay measures the effect of orally administered this compound on platelet function.
Materials:
-
Rats
-
This compound or vehicle
-
3.8% sodium citrate solution
-
Centrifuge
-
Platelet aggregometer
-
Arachidonic acid (AA)
Procedure:
-
Administer this compound or vehicle orally to rats.
-
After a specified time (e.g., two hours), collect blood from the abdominal aorta into a solution of 3.8% sodium citrate.
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Place a sample of PRP in the aggregometer cuvette.
-
Induce platelet aggregation by adding arachidonic acid to the PRP.
-
Measure the change in light transmission through the PRP, which corresponds to the degree of platelet aggregation, using the aggregometer.
Data Analysis:
-
Determine the maximum platelet aggregation for each sample.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
The inhibitory dose producing a 50% reduction in aggregation (ID50) can be determined.[3]
Signaling Pathway
dot
Caption: Mechanism of action of this compound.
References
- 1. The effect of this compound on photochemical thrombosis in rat: therapeutic window and combined therapy with heparin sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolongation of rat tail bleeding time caused by oral doses of a thromboxane synthetase inhibitor which have little effect on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Interaction of sodium and volume in fluid resuscitation after hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to control for vehicle effects when using DMSO for ozagrel sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ozagrel sodium with a Dimethyl Sulfoxide (DMSO) vehicle. The information provided will help ensure the accurate interpretation of experimental results by addressing the potential confounding effects of the DMSO vehicle.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and potent inhibitor of thromboxane A2 (TXA2) synthase.[1][2][3] Its primary mechanism of action is to block the conversion of prostaglandin H2 (PGH2) to TXA2.[4] TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation.[5][6] By inhibiting TXA2 synthesis, this compound exerts anti-platelet aggregation, vasodilation, and anti-inflammatory effects.[1][7] This also leads to an increase in prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[3][6]
Q2: Why is DMSO used as a vehicle for this compound?
Like many pharmaceutical compounds, this compound can have limited solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a common choice for preparing stock solutions for in vitro and in vivo experiments.[8]
Q3: What are the known biological effects of DMSO that could interfere with my this compound experiment?
DMSO is not biologically inert and can have several effects that may confound experimental results, particularly in studies related to platelet aggregation and arachidonic acid metabolism.[8][9] These effects are dose-dependent and can include:
-
Inhibition of Platelet Aggregation: DMSO has been shown to inhibit platelet aggregation induced by various agonists, including arachidonic acid (AA), ADP, and collagen.[10][11][12][13]
-
Inhibition of Cyclooxygenase-1 (COX-1): Some studies indicate that DMSO can inhibit COX-1, an enzyme upstream of TXA2 synthase in the arachidonic acid cascade.[11][14] This is a critical consideration as it can mimic or potentiate the effects of this compound.
-
Effects on Thromboxane A2 (TXA2) Synthase: There is also evidence to suggest that DMSO may directly inhibit TXA2 synthase activity.[14]
-
Cytotoxicity: At higher concentrations (typically above 1-2% in vitro), DMSO can be toxic to cells.[12][15]
-
Anti-inflammatory and Antioxidant Effects: DMSO itself possesses anti-inflammatory and antioxidant properties, which could influence experimental outcomes.[8]
Q4: What is a vehicle control and why is it essential for experiments with this compound and DMSO?
A vehicle control group is a critical component of experimental design where the subjects (e.g., cells, animals) are treated with the same concentration of DMSO as the experimental group, but without this compound.[2][16][17] This allows researchers to differentiate the effects of this compound from any effects caused by the DMSO solvent itself.[9] Given DMSO's known effects on platelet function, a vehicle control is mandatory for accurate interpretation of results.
Troubleshooting Guide
Issue 1: I am observing a significant effect (e.g., inhibition of platelet aggregation) in my DMSO vehicle control group.
-
Potential Cause: The concentration of DMSO may be too high, leading to its own pharmacological effects.[9]
-
Troubleshooting Steps:
-
Review DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration is within the recommended range for your experimental system (see tables below).
-
Perform a DMSO Dose-Response: Conduct a dose-response experiment with DMSO alone to determine its effect at various concentrations on your specific assay.
-
Lower DMSO Concentration: If possible, lower the final DMSO concentration by preparing a more concentrated stock solution of this compound.
-
Data Analysis: If a low DMSO concentration still produces an effect, you will need to subtract the effect of the vehicle control from the effect observed with the this compound-treated group to determine the net effect of the drug.
-
Issue 2: My this compound-treated group does not show a significantly different result compared to the vehicle control group.
-
Potential Cause 1: The effect of DMSO at the concentration used is masking the effect of this compound.
-
Troubleshooting Steps:
-
Lower DMSO Concentration: Reduce the DMSO concentration to a level where it has minimal effect in your system, as determined by a dose-response curve.
-
-
Potential Cause 2: The concentration of this compound is too low to elicit a response above the vehicle's effect.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve for this compound: This will help determine the optimal concentration range for your experiments.
-
-
Potential Cause 3: The this compound has degraded.
-
Troubleshooting Steps:
-
Use a Fresh Aliquot: Prepare a new stock solution of this compound from a fresh vial.
-
Issue 3: I am observing high variability in my results between experiments.
-
Potential Cause: Inconsistent preparation of DMSO and/or this compound solutions.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure that the same stock of DMSO is used and that solutions are prepared fresh for each experiment.
-
Verify Pipetting Accuracy: Use calibrated pipettes to ensure accurate dilutions.
-
Control for Incubation Times: Ensure consistent incubation times for both vehicle and drug-treated groups.
-
Quantitative Data Summary
Table 1: Recommended Maximum DMSO Concentrations for In Vitro and In Vivo Experiments
| Experimental System | Recommended Maximum DMSO Concentration | Notes |
| In Vitro (most cell lines) | ≤ 0.1% - 0.5% | Some robust cell lines may tolerate up to 1%, but this should be determined empirically.[15] |
| In Vitro (sensitive/primary cells) | ≤ 0.1% | Higher concentrations can induce cytotoxicity and other biological effects. |
| In Vivo (mice, IP injection) | 0.5% - 5% | Higher concentrations can cause toxicity. The lowest effective concentration should always be used.[18][19] |
Table 2: Reported Effects of DMSO on Platelet Aggregation
| DMSO Concentration | Agonist | Effect on Platelet Aggregation | Reference |
| 0.25% - 6% | ADP, Thrombin, TRAP | Dose-dependent inhibition | [12][13] |
| 0.5% | Arachidonic Acid | Decreased maximal aggregation and increased lag phase | [11] |
| 0.5% | Collagen | Inhibition | [14] |
| 1% - 30% | ADP, AA, PAF, Collagen | Concentration-related inhibition | [10] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration (In Vitro)
This protocol is designed to identify the highest concentration of DMSO that does not significantly impact cell viability.
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at the desired density for your experiments and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of high-purity, sterile DMSO in your cell culture medium. Recommended final concentrations to test are 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Include a "medium only" control (0% DMSO).
-
Treatment: Remove the existing medium and add the prepared DMSO dilutions to the respective wells. Ensure each concentration has at least three replicate wells.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Normalize the results to the "medium-only" control (set to 100% viability). The highest DMSO concentration that results in ≥95% viability is generally considered acceptable for your experiments.
Protocol 2: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol assesses the effect of this compound on platelet aggregation induced by arachidonic acid.
Methodology:
-
Sample Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the blood at 150-200 x g for 10-15 minutes at room temperature.
-
Carefully transfer the upper PRP layer to a new tube.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at >2000 x g for 15 minutes. PPP will be used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.
-
Add the desired concentration of this compound or the corresponding vehicle control (DMSO) and incubate for 2-5 minutes.
-
Initiate aggregation by adding a specific concentration of arachidonic acid (e.g., 50 µL of a 10X solution).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The extent of platelet aggregation is measured as the maximum percentage change in light transmission.
-
Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 3: Thromboxane B2 (TXB2) ELISA
This protocol measures the production of TXB2, a stable metabolite of TXA2, to assess the activity of this compound.
Methodology:
-
Sample Preparation:
-
Collect cell culture supernatants or plasma after treatment with various concentrations of this compound and a stimulus (e.g., arachidonic acid or collagen) to induce TXA2 production.
-
Centrifuge samples to remove any cellular debris.
-
-
ELISA Procedure (General Guideline - refer to specific kit manual):
-
Prepare TXB2 standards as per the kit instructions.[1][5][8][20]
-
Add standards, vehicle controls, and this compound-treated samples to the wells of a microplate pre-coated with a TXB2 antibody.[1][8]
-
Add the enzyme-conjugated secondary antibody and incubate as per the manufacturer's protocol.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of TXB2 in the sample.[1]
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of TXB2 in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage inhibition of TXB2 production for each this compound concentration relative to the vehicle control.
-
Visualizations
Caption: this compound's and DMSO's effects on the arachidonic acid pathway.
Caption: A general experimental workflow for vehicle control studies.
Caption: A logical troubleshooting guide for vehicle control issues.
References
- 1. interchim.fr [interchim.fr]
- 2. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Human Thromboxane B2 ELISA Kit (EEL061) - Invitrogen [thermofisher.com]
- 6. helena.com [helena.com]
- 7. Interaction of dimethylsulfoxide and arachidonic acid with the teratogenic effects of caffeine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.elabscience.com [file.elabscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Differential effects of dimethyl sulfoxide on human platelet aggregation and arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. Toxic effects of dimethyl sulfoxide on red blood cells, platelets, and vascular endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bslonline.org [bslonline.org]
- 15. researchgate.net [researchgate.net]
- 16. biodatacorp.com [biodatacorp.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. arborassays.com [arborassays.com]
Improving the bioavailability of ozagrel sodium in oral administration studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of ozagrel sodium.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral administration of this compound?
A1: this compound, a thromboxane A2 synthase inhibitor, faces several challenges in oral administration that can lead to variable and suboptimal therapeutic outcomes.[1] The primary obstacles include its poor aqueous solubility, which can limit its dissolution rate in the gastrointestinal tract, and potential susceptibility to presystemic metabolism. These factors can contribute to low and inconsistent oral bioavailability.
Q2: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
A2: Several advanced formulation strategies can be utilized to overcome the bioavailability challenges of this compound. These include:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs) can improve the solubility and absorption of lipophilic drugs like ozagrel.[2][3][4] These systems can enhance lymphatic transport, potentially reducing first-pass metabolism.
-
Nanocrystal Technology: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate and improved absorption.
-
Prodrug/Codrug Approach: Chemical modification of ozagrel to create a more lipophilic prodrug or a codrug with another active molecule can improve its absorption characteristics. A recent study on an ozagrel-paeonol codrug showed promising results for oral formulation.[5]
Q3: Are there any existing data on the oral pharmacokinetics of ozagrel in preclinical models?
A3: Yes, a study in Sprague-Dawley rats investigated the oral pharmacokinetics of two different polymorph forms of ozagrel. This data can serve as a baseline for comparison when developing new formulations.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of two polymorph forms of ozagrel after oral administration in Sprague-Dawley rats.[6]
| Polymorph Form | Cmax (mg/L) | AUC0-t (mg·h/L) | t½ (h) |
| Form I | 32.72 ± 17.04 | 61.14 ± 14.76 | 1.53 ± 0.51 |
| Form II | 34.01 ± 19.13 | 85.56 ± 18.08 | 4.73 ± 3.00 |
Troubleshooting Guides
Issue 1: Low and Variable Drug Loading in Lipid-Based Formulations
-
Problem: Difficulty in achieving high and consistent drug loading of this compound in SNEDDS or SLN formulations.
-
Possible Causes:
-
Poor solubility of this compound in the selected lipid components.
-
Precipitation of the drug during formulation preparation or storage.
-
Incompatible surfactant/co-surfactant system.
-
-
Troubleshooting Steps:
-
Solubility Screening: Conduct a thorough screening of various oils, surfactants, and co-surfactants to identify components with the highest solubilizing capacity for this compound.
-
Optimize Component Ratios: Systematically vary the ratios of oil, surfactant, and co-surfactant to identify the optimal composition for maximizing drug solubility and stability. The construction of pseudo-ternary phase diagrams is highly recommended.
-
Temperature Control: Gently warm the lipid phase during drug incorporation to enhance solubility, but avoid excessive heat that could degrade the drug or excipients.
-
Incorporate Co-solvents: Consider the addition of a small percentage of a suitable co-solvent like ethanol or Transcutol HP to improve drug solubility within the formulation.[7]
-
Issue 2: Particle Size Instability and Aggregation in Nanosuspensions
-
Problem: The formulated this compound nanocrystals or lipid nanoparticles show an increase in particle size or aggregation over time.
-
Possible Causes:
-
Insufficient stabilizer concentration or an inappropriate stabilizer.
-
Ostwald ripening in nanosuspensions.
-
Polymorphic transitions of the lipid matrix in SLNs.
-
-
Troubleshooting Steps:
-
Stabilizer Optimization: Screen different types and concentrations of stabilizers (e.g., surfactants, polymers) to find the most effective one for preventing particle aggregation.
-
Zeta Potential Measurement: Aim for a sufficiently high absolute zeta potential (typically > |30| mV) to ensure electrostatic stabilization of the nanoparticles.
-
Lyophilization/Spray Drying: For long-term stability, consider converting the liquid nanoformulation into a solid powder by lyophilization or spray drying using appropriate cryo/lyoprotectants.
-
Lipid Matrix Composition (for SLNs/NLCs): In NLCs, the inclusion of a liquid lipid within the solid lipid matrix can disrupt the crystal lattice, providing more space for the drug and reducing the likelihood of drug expulsion and particle growth.[3]
-
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Component Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol P, PEG 400).
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-surfactant with the highest solubility for this compound.
-
Prepare various mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, mix with the oil at varying weight ratios (from 9:1 to 1:9).
-
Visually observe the mixtures for transparency and phase separation to identify the nanoemulsion region.
-
-
Preparation of this compound-Loaded SNEDDS:
-
Based on the phase diagrams, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the components and mix them in a glass vial.
-
Add the desired amount of this compound to the mixture.
-
Gently heat the mixture to approximately 40°C while vortexing until the drug is completely dissolved and the solution is clear and homogenous.[8]
-
Store the prepared SNEDDS at room temperature.
-
-
Characterization:
-
Dilute the SNEDDS with a suitable aqueous medium (e.g., water, simulated gastric fluid) and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering instrument.
-
Visually assess the self-emulsification time and clarity of the resulting nanoemulsion.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
-
Preparation of Lipid and Aqueous Phases:
-
Lipid Phase: Melt a solid lipid (e.g., Compritol 888 ATO, glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid.
-
Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Tween 80, Poloxamer 188) to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) for a few minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at an optimized pressure and temperature.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential of the SLN dispersion.
-
Determine the drug entrapment efficiency and loading capacity by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in both fractions.
-
Analyze the physical state of the drug and lipid matrix using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
-
Visualizations
Caption: this compound's Mechanism of Action in the Thromboxane A2 Pathway.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Preparation, characterization, and in vivo evaluation of a self-nanoemulsifying drug delivery system (SNEDDS) loaded with morin-phospholipid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanostructured lipid carriers: An emerging platform for improving oral bioavailability of lipophilic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Pharmacokinetic comparison of two ozagrel polymorph forms in SD rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-Nanoemulsifying Drug Delivery Systems for Enhancing Solubility, Permeability, and Bioavailability of Sesamin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Solid Self-Nanoemulsifying Drug Delivery System (S-SNEDDS) for Oral Delivery of Olmesartan Medoxomil: Design, Formulation, Pharmacokinetic and Bioavailability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Ozagrel sodium stability in cell culture media over time
Welcome to the technical support center for ozagrel sodium. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the stability and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a selective and potent inhibitor of thromboxane A2 (TXA2) synthase.[1] By blocking this enzyme, it prevents the conversion of prostaglandin H2 into TXA2, a key mediator involved in platelet aggregation and vasoconstriction.[2] This inhibition leads to reduced platelet aggregation and vasodilation.
Q2: How should I prepare a stock solution of this compound? A2: this compound is soluble in water (up to 50 mg/mL) and DMSO (up to 6.25 mg/mL). For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO. It is crucial to use fresh, high-quality DMSO as it can be hygroscopic, and absorbed moisture can impact solubility. After dissolving, it is recommended to filter-sterilize the stock solution through a 0.22 µm filter, aliquot it into single-use vials, and store it appropriately.
Q3: What are the recommended storage conditions for this compound? A3:
-
Powder: Store the solid compound at 4°C, sealed and protected from moisture.
-
Stock Solutions (in solvent): For long-term stability, store aliquots at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable. Always ensure vials are tightly sealed and protected from moisture. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q4: Is this compound stable in cell culture media at 37°C? A4: The stability of any small molecule in cell culture media at 37°C can be variable and depends on the specific components of the medium and the duration of the experiment. While specific stability data for this compound in common media like DMEM or RPMI-1640 is not extensively published, compounds with susceptible functional groups can undergo degradation (e.g., hydrolysis, oxidation) over time in the aqueous, near-neutral pH environment of cell culture media. For multi-day experiments, degradation is a potential concern. It is best practice to determine the stability under your specific experimental conditions (see Experimental Protocols section).
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity in a multi-day experiment. | 1. Chemical Degradation: this compound may be degrading in the aqueous media at 37°C over time. 2. Adsorption: The compound may be binding to the plastic surfaces of culture plates or tubes.[3][4] 3. Cellular Metabolism: The cells may be metabolizing the compound into an inactive form. | 1. Perform a stability study in your specific cell culture medium (see protocol below). If degradation is significant, replenish the compound with each media change. 2. Use low-protein-binding labware. Include a cell-free control to assess loss due to adsorption. 3. Analyze cell lysates and supernatant for metabolites using LC-MS. |
| High variability between experimental replicates. | 1. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or when diluted in media, leading to inconsistent concentrations. 2. Precipitation: The compound may be precipitating out of the cell culture medium, especially after dilution from a DMSO stock. | 1. Ensure the stock solution is clear and fully dissolved. Vortex thoroughly when diluting into media. 2. Check the final concentration against the compound's solubility limit in aqueous solutions. Visually inspect the media for any precipitate after adding the compound. |
| Unexpected cytotoxicity observed. | 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high for your cell line. | Ensure the final concentration of DMSO in the culture medium is at a non-toxic level, typically well below 0.5%. Run a vehicle control (media with the same amount of DMSO) to confirm. |
This compound Stability Data
While comprehensive, peer-reviewed data on the stability of this compound in various cell culture media is limited, the following table provides an example of how such data would be presented. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
Table 1: Example Stability of this compound (10 µM) in Cell Culture Media at 37°C, 5% CO₂
| Time (Hours) | % Remaining in DMEM (+10% FBS) | % Remaining in RPMI-1640 (+10% FBS) |
| 0 | 100.0% | 100.0% |
| 2 | 99.1% | 99.5% |
| 8 | 97.5% | 98.2% |
| 24 | 92.3% | 94.8% |
| 48 | 85.6% | 88.1% |
| 72 | 78.9% | 81.5% |
Note: The data in this table is illustrative and intended as an example. Actual stability may vary.
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Medium via HPLC
This protocol describes a method to quantify the concentration of this compound in a cell-free culture medium over time to determine its stability under standard incubation conditions.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol and acetonitrile
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
-
HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
2. Preparation of Solutions:
-
HPLC Mobile Phase: Prepare a 0.02 M solution of KH₂PO₄ in HPLC-grade water and adjust the pH to 4.0 using orthophosphoric acid. Mix with methanol in an 80:20 (v/v) ratio. Filter through a 0.45 µm membrane and degas.[6]
-
Ozagrel Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution in the desired cell culture medium to the final experimental concentration (e.g., 10 µM). Prepare enough volume for all time points.
3. Experimental Procedure:
-
Dispense 1 mL aliquots of the ozagrel-containing cell culture medium into sterile, low-protein-binding tubes or wells, preparing triplicate samples for each time point.
-
Incubate the samples at 37°C in a humidified incubator with 5% CO₂.
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At designated time points (e.g., 0, 2, 8, 24, 48, 72 hours), remove the triplicate tubes/wells.
-
Immediately process the samples by adding an equal volume of acetonitrile to precipitate proteins from the serum. Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitate.
-
Transfer the supernatant to HPLC vials for analysis.
4. HPLC Analysis:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:0.02 M KH₂PO₄ (pH 4.0) (80:20 v/v)[6]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm[5]
-
Injection Volume: 20 µL
-
Run Time: Approximately 10 minutes
5. Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the peak area corresponding to ozagrel in the experimental samples.
-
Calculate the concentration of ozagrel at each time point using the standard curve.
-
Determine the percentage of ozagrel remaining at each time point relative to the T=0 sample.
Diagrams
Caption: this compound's mechanism of action.
Caption: Experimental workflow for stability assessment.
References
Preventing degradation of ozagrel sodium during experimental procedures
Welcome to the technical support center for ozagrel sodium. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpected loss of bioactivity or inconsistent results. | Degradation of this compound due to improper storage or handling. | Store powdered this compound at -20°C for up to 3 years, protected from light and moisture. For stock solutions in DMSO, aliquot and store at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) use to avoid repeated freeze-thaw cycles.[1][2] Prepare fresh working solutions for in vivo experiments on the day of use.[3] |
| Use of non-anhydrous DMSO for stock solution preparation. | Moisture in DMSO can reduce the solubility and potentially contribute to hydrolysis.[1][2] Always use fresh, anhydrous DMSO for preparing stock solutions. | |
| Appearance of unknown peaks in HPLC analysis. | This compound has degraded under the experimental conditions. | This compound is susceptible to degradation under acidic, basic, oxidative, and thermal stress.[4][5] Review your experimental protocol for potential stressors. Use a validated stability-indicating HPLC method to separate and identify degradation products.[5][6] |
| The pH of the solution is not optimal. | Adjust the pH of your solutions. A validated RP-HPLC method uses a mobile phase with a pH adjusted to 4 with orthophosphoric acid.[5][6] | |
| Precipitation or phase separation of the working solution. | The solubility of this compound has been exceeded or has changed due to temperature fluctuations. | If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3] Ensure your working solution concentration is within the solubility limits for the chosen solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation under several conditions, including:
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Acid and Base Hydrolysis: Exposure to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions can cause significant degradation.[4][5]
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Oxidation: Treatment with oxidizing agents like hydrogen peroxide (e.g., 3% H₂O₂) leads to degradation.[4][7]
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Thermal Stress: High temperatures can induce degradation. For instance, heating a solution at 80°C or the solid drug at 105°C has been shown to cause degradation.[4]
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Photolytic Degradation: Exposure to UV and visible light can also lead to the formation of degradation products.[7]
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is critical for maintaining the integrity of this compound.
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Powder: The solid form should be stored at -20°C for up to 3 years, protected from light and moisture.[1][2]
-
Stock Solutions (in DMSO): For long-term storage, it is recommended to keep aliquots at -80°C for up to one year. For shorter periods, storage at -20°C for up to one month is acceptable. It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][2]
Q3: What are the best practices for handling this compound in the lab?
A3: To minimize degradation during your experiments, follow these guidelines:
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Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[8]
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Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[8]
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For in vivo experiments, it is recommended to prepare fresh working solutions and use them on the same day.[3]
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When preparing solutions, use fresh, anhydrous solvents, as moisture can affect solubility and stability.[1][2]
Q4: How can I detect and quantify the degradation of this compound in my samples?
A4: A validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common approach.[5][6] This method can separate this compound from its degradation products, allowing for accurate quantification. Key parameters for a typical HPLC method include a C18 column and a mobile phase consisting of a methanol and potassium dihydrogen phosphate buffer mixture with the pH adjusted to 4.[5][6] Detection is typically performed using a UV detector at 272 nm.[5]
Data on Forced Degradation of this compound
The following table summarizes the percentage of ozagrel degradation under various stress conditions as determined by stability-indicating RP-HPLC methods.
| Stress Condition | Reagents and Conditions | Percentage of Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl, Reflux at 60°C for 30 minutes | 5-20% | [5] |
| Base Hydrolysis | 0.1 N NaOH, Reflux at 60°C for 30 minutes | 5-20% | [5] |
| Oxidative Degradation | 3% Hydrogen Peroxide, Room temperature for 4 hours | 5-20% | [4][5] |
| Thermal Degradation | Solid drug heated at 105°C for 24 hours | 5-20% | [4][5] |
Note: The percentage represents the overall degradation of the parent ozagrel drug substance.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to verify the stability-indicating nature of an analytical method.[2][4][7]
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Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or the mobile phase for HPLC) at a known concentration (e.g., 1000 µg/mL).[4]
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat the mixture at 80°C for 2 hours. Cool the solution and neutralize it with 1 mL of 0.1 N NaOH before analysis.[4]
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 1 hour. Neutralize the solution with 1 mL of 0.1 N HCl before analysis.[4]
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 4 hours before analysis.[4]
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Thermal Degradation: Expose the solid this compound drug substance to dry heat at 105°C for 24 hours. After cooling, dissolve the substance in the diluent to the desired concentration for analysis.[4]
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Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) and visible light for a specified duration.[7]
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Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol is a composite based on validated methods for the analysis of ozagrel and its degradation products.[5][6]
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Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.
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Column: Brownlee ODS C-18 column (250×4.6 mm i.d).[5]
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Mobile Phase: A mixture of methanol and 0.02 M KH₂PO₄ in a ratio of 80:20 (v/v). Adjust the final pH to 4 using orthophosphoric acid.[5][6]
-
Flow Rate: 1 mL/min.[5]
-
Detection Wavelength: 272 nm.[5]
-
Injection Volume: 20 μL fixed loop.[5]
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Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a known concentration. Filter the solution through a 0.45 µm membrane filter before injection.[6]
Visualizations
Caption: this compound Degradation Pathways.
Caption: Workflow for this compound Stability Study.
Caption: Troubleshooting for Unexpected HPLC Peaks.
References
Interpreting unexpected pharmacological effects of ozagrel sodium
Welcome to the Technical Support Center for Ozagrel Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the pharmacological effects of this compound, with a particular focus on interpreting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and potent inhibitor of thromboxane A2 (TXA2) synthase.[1][2] By blocking this enzyme, it prevents the conversion of prostaglandin H2 (PGH2) into TXA2, a powerful vasoconstrictor and promoter of platelet aggregation.[1] This inhibition leads to reduced platelet aggregation and vasodilation, which are the intended therapeutic effects for conditions like ischemic stroke.[1][3]
Q2: How does this compound administration lead to an increase in prostacyclin (PGI2)?
A2: By inhibiting TXA2 synthase, this compound causes an accumulation of the precursor molecule, prostaglandin H2 (PGH2). This substrate is then preferentially metabolized by prostacyclin synthase into prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[4] This "substrate shunting" from the pro-thrombotic TXA2 pathway to the anti-thrombotic PGI2 pathway is a key aspect of this compound's pharmacological profile.
Q3: What are the known unexpected or off-target effects of this compound?
A3: Beyond its primary antiplatelet and vasodilatory effects, this compound has been observed to exhibit several unexpected pharmacological properties, including:
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Anti-inflammatory effects: It can reduce the expression of pro-inflammatory cytokines.
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Neuroprotective effects: It has shown benefits in models of cerebral ischemia that may extend beyond its vascular effects.[3]
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Hepatoprotective effects: It has demonstrated protective effects in animal models of drug-induced liver injury.
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Paradoxical prothrombotic events: In rare clinical instances, thromboembolic events have been reported following its administration.[5]
Troubleshooting Guides
This section addresses specific issues and unexpected results that researchers may encounter during their experiments with this compound.
Issue 1: Observation of Paradoxical Prothrombotic Events
Question: My in vivo experiment, designed to show the anti-thrombotic effects of this compound, has resulted in unexpected thrombotic events. How can I interpret this?
Answer:
This is a rare but clinically reported phenomenon, particularly in the context of perioperative management of cerebral aneurysms.[5] While the primary effect of ozagrel is anti-thrombotic, a paradoxical prothrombotic event could be influenced by several factors:
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Complex Hemodynamic Environment: In settings with significant vascular injury or manipulation (e.g., coil embolization), the local pro-thrombotic stimuli may be overwhelmingly strong. The balance between TXA2 inhibition and PGI2 enhancement might be disrupted in such complex microenvironments.
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"Prostaglandin Steal" Phenomenon: While speculative, it's possible that in certain vascular beds, the profound vasodilation induced by increased PGI2 could divert blood flow away from compromised areas, paradoxically worsening ischemia and promoting thrombosis locally.
-
Underlying Prothrombotic State: The experimental model or subject may have an underlying hypercoagulable state that is not adequately controlled by TXA2 synthase inhibition alone.
Troubleshooting Steps & Further Experiments:
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Assess Other Prostaglandins: The accumulation of PGH2 could potentially be shunted towards other pro-aggregatory prostaglandins if the enzymatic landscape of the tissue allows. Measure levels of other prostaglandins like PGF2α to investigate this possibility.
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Evaluate Platelet Activation Markers: Use flow cytometry to assess a broader range of platelet activation markers (e.g., P-selectin expression, PAC-1 binding) to determine if there is a subpopulation of platelets that are not responsive to ozagrel's mechanism.
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Co-administration with Other Antiplatelet Agents: In clinical practice and experimental models, combining ozagrel with other antiplatelet agents like aspirin, which targets cyclooxygenase upstream, has been explored to enhance antithrombotic effects.[4]
-
Review Experimental Model: Critically evaluate the experimental model to ensure that the observed thrombosis is not an artifact of the procedure itself.
Issue 2: Anti-inflammatory Effects Observed at Doses Ineffective for Platelet Aggregation
Question: I am observing a significant reduction in inflammatory markers (e.g., TNF-α, IL-6) in my cell-based assay at this compound concentrations that do not inhibit platelet aggregation. Is this plausible?
Answer:
Yes, this is a plausible finding. The anti-inflammatory effects of this compound may be mediated by mechanisms that are distinct from or more sensitive than its effects on platelet TXA2 synthase.
-
Cell-Type Specificity: The expression and activity of enzymes in the arachidonic acid cascade can vary significantly between cell types (e.g., platelets vs. macrophages). It is possible that the IC50 for TXA2 synthase inhibition in inflammatory cells is lower than in platelets.
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PGI2-Mediated Anti-inflammatory Signaling: The increased production of PGI2 can have direct anti-inflammatory effects by binding to its receptor (IP receptor) on immune cells, leading to an increase in intracellular cAMP. This can, in turn, inhibit the production of pro-inflammatory cytokines.
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Direct Off-Target Effects: While ozagrel is highly selective for TXA2 synthase, at higher concentrations, the possibility of off-target effects on other signaling pathways involved in inflammation cannot be entirely ruled out.
Troubleshooting Steps & Further Experiments:
-
Measure PGI2 Levels: Quantify the production of PGI2 in your cell culture supernatant to correlate its increase with the observed anti-inflammatory effects.
-
Use a PGI2 Receptor Antagonist: To confirm the role of PGI2, co-incubate your cells with this compound and a selective PGI2 receptor (IP receptor) antagonist. A reversal of the anti-inflammatory effect would implicate PGI2 signaling.
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Investigate Downstream Signaling: Measure intracellular cAMP levels in response to ozagrel treatment. An increase would support the involvement of the PGI2-IP receptor-cAMP axis.
Issue 3: Unexpected Neuroprotective or Hepatoprotective Effects
Question: My in vivo model of stroke/liver injury shows a protective effect of this compound that seems greater than what can be explained by improved blood flow alone. What other mechanisms could be at play?
Answer:
The neuroprotective and hepatoprotective effects of this compound are thought to be multifactorial and extend beyond its primary vascular effects.
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Reduction of Excitotoxicity: In the context of stroke, TXA2 can potentiate glutamate-induced neurotoxicity. By inhibiting TXA2, ozagrel may reduce this excitotoxic damage.
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Anti-inflammatory and Anti-oxidative Stress Effects: As discussed, ozagrel can reduce inflammation. In models of both stroke and liver injury, a reduction in inflammatory cell infiltration and pro-inflammatory cytokine levels has been observed.[2] Additionally, ozagrel has been shown to reduce markers of oxidative stress.[2]
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Modulation of Cell Death Pathways: In models of acetaminophen-induced liver injury, ozagrel has been shown to inhibit the expression of certain cell death-related genes.
Troubleshooting Steps & Further Experiments:
-
Histological Analysis: Perform detailed histological analysis of the affected tissue (brain or liver) to assess for changes in inflammatory cell infiltration, apoptosis (e.g., TUNEL staining), and neuronal or hepatocyte morphology.
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Measure Inflammatory and Oxidative Stress Markers: Quantify levels of pro-inflammatory cytokines (TNF-α, IL-6), myeloperoxidase (MPO) as a marker of neutrophil infiltration, and markers of oxidative stress (e.g., malondialdehyde, glutathione levels) in the tissue.[2]
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Gene Expression Analysis: Use qPCR or RNA-seq to analyze the expression of genes involved in inflammation, apoptosis, and oxidative stress pathways in the affected tissues.
Data Presentation
Table 1: In Vitro and Ex Vivo Potency of this compound
| Parameter | Species/System | Value | Reference |
| IC50 (TXA2 Synthase Inhibition) | Human/Rabbit Platelets | 11 nM | [2] |
| IC50 (Arachidonic Acid-induced Platelet Aggregation) | Not Specified | 53.12 µM | [2] |
| Inhibition of Plasma TXB2 | Not Specified | 99.6% at 100 µM | [2] |
Table 2: Effective Doses of Ozagrel in In Vivo Models
| Experimental Model | Species | Dose | Observed Effect | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | 3 mg/kg | Decreased cortical infarction area and volume | [3] |
| Microthrombosis Model | Rat | 3 mg/kg | Suppressed neurological deficits | [3] |
| Acetaminophen-induced Liver Injury | Mouse | 200 mg/kg | Attenuated mortality and liver necrosis | |
| Hyperhomocysteinemia-induced Vascular Cognitive Impairment | Rat | 10 and 20 mg/kg | Ameliorated endothelial dysfunction and memory deficits |
Table 3: Reported Clinical Adverse Events
| Adverse Event Category | Specific Event | Incidence/Observation | Reference |
| Thromboembolic | Transient neurological ischemic symptoms | 17.6% in one study of prophylactic use during coil embolization | [5] |
| Procedure-related permanent neurological deficit | 5.2% in one study (ruptured aneurysm group) | [5] | |
| Hemorrhagic | Digestive hemorrhage, Hemorrhagic stroke | Mentioned as most severe adverse events, but no significant difference compared to control in a meta-analysis | [6] |
| General | Nausea, Vomiting, Abdominal Pain | Commonly reported | |
| Dizziness, Headache | Commonly reported |
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects in a Rat MCAO Model
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats. Maintain body temperature at 37°C.
-
MCAO Induction: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the ECA. Insert a silicone-coated nylon suture into the ICA via the ECA stump and advance it to the origin of the middle cerebral artery (MCA) to occlude blood flow.
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Drug Administration: Administer this compound (e.g., 3 mg/kg) or vehicle intravenously at the time of reperfusion.
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow reperfusion.
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Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system.
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Infarct Volume Measurement: Euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted tissue will stain red, while the infarcted tissue will remain white. Quantify the infarct volume using image analysis software.
Protocol 2: Assessment of Hepatoprotective Effects in a Mouse Model of Acetaminophen (APAP)-Induced Liver Injury
-
Animal Preparation: Use male ICR mice, fasted overnight.
-
Induction of Liver Injury: Administer a single intraperitoneal injection of acetaminophen (APAP) at a dose of 330 mg/kg.
-
Drug Administration: 30 minutes after APAP injection, administer this compound (e.g., 200 mg/kg) or vehicle.
-
Sample Collection: At various time points (e.g., 4, 8, 24 hours) after APAP injection, collect blood samples via cardiac puncture for serum analysis. Euthanize the animals and collect liver tissue.
-
Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.
-
Histopathological Analysis: Fix a portion of the liver in 10% formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) to assess for centrilobular necrosis and inflammation.
-
TUNEL Assay: Perform TUNEL staining on liver sections to detect apoptotic cells.
-
Gene Expression Analysis: Extract RNA from liver tissue and perform qPCR to measure the expression of genes related to inflammation and cell death.
Protocol 3: In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Sample Preparation: Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline.
-
Assay Procedure:
-
Place a cuvette with PRP in an aggregometer at 37°C with a stir bar.
-
Pre-incubate the PRP with various concentrations of this compound or vehicle for a specified time.
-
Add a platelet agonist (e.g., arachidonic acid, ADP, collagen) to induce aggregation.
-
Record the change in light transmission through the sample for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: Calculate the maximum percentage of platelet aggregation for each concentration of this compound. Determine the IC50 value from the dose-response curve.
Protocol 4: Measurement of Pro-inflammatory Cytokines by ELISA
-
Sample Preparation: Collect cell culture supernatants or plasma/serum from in vivo experiments.
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.
-
Wash the plate and block non-specific binding sites with a blocking buffer.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Wash the plate and add a substrate solution (e.g., TMB). The HRP will catalyze a color change.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
Visualizations
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Comparative study with norphenazone, a free-radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]
- 5. remedypublications.com [remedypublications.com]
- 6. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ozagrel Sodium Administration in Animal Models
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing ozagrel sodium in pre-clinical animal studies. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to facilitate the effective and safe use of this compound across various animal species.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected Bleeding or Prolonged Clotting Times | This compound is an antiplatelet agent, and excessive bleeding is a potential side effect of its mechanism of action.[1][2][3] | 1. Verify Dose: Double-check all dose calculations and the administered volume to ensure accuracy.[1] 2. Monitor Platelet Function: If feasible, conduct platelet aggregation assays to quantify the level of inhibition.[1] 3. Dose Adjustment: Consider a dose reduction in subsequent experiments to maintain efficacy while minimizing the risk of bleeding.[1] 4. Check for Concomitant Medications: Ensure that no other drugs with antiplatelet or anticoagulant properties are being administered simultaneously.[3] |
| Gastrointestinal Distress (e.g., diarrhea, vomiting) | Gastrointestinal side effects can occur, particularly at higher dosages.[1][2] | 1. Observe Dose-Response: Determine if the severity of gastrointestinal effects is dose-dependent.[1] 2. Formulation and Route of Administration: If using oral gavage, ensure the vehicle is well-tolerated. Consider alternative administration routes if appropriate for the study design.[1] 3. Supportive Care: Ensure animals have access to adequate hydration and nutrition.[1] |
| Lack of Efficacy | - Inadequate Dose: The dose may be too low for the specific animal model or species. - Drug Stability: Improper storage or preparation of the this compound solution. - Timing of Administration: The therapeutic window for this compound may have been missed. | 1. Dose Escalation: Cautiously increase the dose in a pilot study to determine an effective dose range. 2. Proper Preparation: Prepare fresh solutions of this compound for each experiment and store them according to the manufacturer's recommendations. 3. Optimize Treatment Window: In models of acute injury, such as stroke, the timing of administration is critical. The therapeutic window has been shown to be less than 60 minutes after thrombosis induction in a rat model.[4] |
| Inconsistent Results | - Biological Variability: Differences in metabolism and response between individual animals. - Experimental Technique: Inconsistencies in surgical procedures or drug administration. | 1. Increase Sample Size: A larger number of animals per group can help to account for biological variability. 2. Standardize Protocols: Ensure all experimental procedures are highly standardized and performed consistently. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of thromboxane A2 (TXA2) synthase.[5] By blocking this enzyme, it prevents the conversion of prostaglandin H2 to TXA2, which is a potent promoter of platelet aggregation and vasoconstriction.[3] This inhibition leads to reduced platelet aggregation and vasodilation.[3]
Q2: How should this compound be prepared for in vivo administration?
A2: The preparation method depends on the administration route. For intravenous administration, this compound can be dissolved in saline. For oral administration, it can be suspended in a vehicle such as a solution of carboxymethylcellulose sodium (CMC-Na). One common solvent for in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] It is recommended to prepare fresh solutions for each experiment.
Q3: What are the known pharmacokinetic parameters of this compound in different animal species?
A3: Pharmacokinetic parameters vary significantly between species. Refer to the tables below for a summary of available data.
Q4: Are there any known drug interactions with this compound?
A4: Yes. Co-administration of this compound with other antiplatelet agents (e.g., aspirin) or anticoagulants (e.g., heparin) can increase the risk of bleeding.[3] Caution is advised when using this compound with drugs that are metabolized by cytochrome P450 enzymes, as ozagrel has been shown to inhibit some CYP450 enzymes at higher concentrations.[6]
Q5: What are the reported adverse effects of this compound in animal studies?
A5: The most common adverse effect is an increased risk of bleeding due to its antiplatelet activity.[1][2] At high doses, gastrointestinal distress has also been reported.[1][2] Acute toxicity studies have established the median lethal dose (LD50) in mice and rats.[1]
Quantitative Data Summary
This compound Dosage in Animal Models
| Animal Species | Route of Administration | Dosage | Experimental Model | Reference |
| Mouse | Intraperitoneal (i.p.) | 200 mg/kg | Acetaminophen-induced liver injury | [7][8] |
| Rat | Oral (p.o.) | 10-20 mg/kg | Vascular cognitive impairment | [5][9] |
| Rat | Intravenous (i.v.) | 3 mg/kg | Middle cerebral artery occlusion (MCAO) | [10] |
| Rat | Intravenous (i.v.) | 10 mg/kg | Photochemically induced thrombosis | [4] |
| Rabbit | Intravenous (i.v.), Oral, Rectal | 50 mg and 200 mg (total dose) | Pharmacokinetic/Pharmacodynamic study | [11] |
| Guinea Pig | Intravenous (i.v.) | 80 mg/kg | Oleic acid-induced lung injury | [5][9] |
| Dog | Intravenous (i.v.) | 12.5 mg/kg/day (maximum safe dose) | Safety study (comparison with pyragrel) | [12] |
Pharmacokinetic Parameters of this compound
| Parameter | Mouse | Rat | Rabbit | Dog |
| Tmax (Time to Maximum Concentration) | No data available | ~0.33 h (oral, for a related compound) | ~20 min (rectal) | ~0.44 h (oral, for a related compound) |
| Cmax (Maximum Concentration) | No data available | 15.96 µg/mL (oral, for a related compound) | No data available | 18.60 µg/mL (oral, for a related compound) |
| t1/2 (Half-life) | No data available | ~0.22 h (i.v., for a related compound) | ~0.28 h (i.v., for a related compound) | ~0.45 h (i.v., for a related compound) |
| Bioavailability | No data available | ~79.1% (oral, for a related compound) | 100% (rectal) | ~59.3% (oral, for a related compound) |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
Objective: To evaluate the neuroprotective effects of this compound in a model of ischemic stroke.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Insert a nylon monofilament suture with a rounded tip into the ICA via the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).
-
-
Drug Administration: Administer this compound (e.g., 3 mg/kg) intravenously at the time of reperfusion (suture withdrawal) or at a specified time post-occlusion.[10]
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.
-
Endpoint Evaluation: 24 hours post-MCAO, assess neurological deficits using a standardized scoring system. Euthanize the animal and harvest the brain to measure infarct volume using TTC staining.
Acetaminophen-Induced Hepatotoxicity in Mice
Objective: To assess the hepatoprotective effects of this compound.
Methodology:
-
Animal Model: Male ICR mice (25-30g).
-
Induction of Hepatotoxicity: Administer a single intraperitoneal injection of acetaminophen (APAP) at a dose of 330 mg/kg.[7]
-
Drug Administration: 30 minutes after the APAP injection, administer this compound hydrochloride at a dose of 200 mg/kg via intraperitoneal injection.[7][8]
-
Parameters Evaluated:
-
Mortality Rate: Monitor survival over a 48-hour period.
-
Serum Analysis: Collect blood at various time points (e.g., 6, 12, 24 hours) to measure serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver damage.
-
Histopathology: Harvest liver tissue for histopathological examination (e.g., H&E staining) to assess the degree of necrosis.
-
Biochemical Assays: Analyze liver homogenates for markers of oxidative stress (e.g., glutathione levels) and DNA fragmentation.
-
Visualizations
Caption: this compound's Mechanism of Action.
Caption: Experimental Workflow for MCAO Model.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. The effect of this compound on photochemical thrombosis in rat: therapeutic window and combined therapy with heparin sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Ozagrel hydrochloride, a selective thromboxane A₂ synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Phase I Trial of Pyragrel, a Novel Thromboxane Synthetase Inhibitor, to Evaluate the Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers [frontiersin.org]
- 13. Pharmacokinetics of Camonagrel in experimental animal: rat, rabbit and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Preclinical Comparison of Ozagrel Sodium and Clopidogrel in Ischemic Stroke Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent antiplatelet agents, ozagrel sodium and clopidogrel, focusing on their efficacy in preclinical models of ischemic stroke. While direct head-to-head preclinical studies are lacking in the current literature, this document synthesizes available data from independent studies to offer insights into their respective mechanisms of action and neuroprotective effects. The information presented herein is intended to guide further research and drug development efforts in the field of stroke therapeutics.
Executive Summary
This compound, a thromboxane A2 (TXA2) synthase inhibitor, and clopidogrel, a P2Y12 receptor antagonist, both play crucial roles in mitigating the ischemic cascade following a stroke. This compound primarily acts by inhibiting the production of the potent vasoconstrictor and platelet aggregator TXA2, while simultaneously promoting the synthesis of the vasodilator and platelet inhibitor prostacyclin (PGI2).[1][2] Clopidogrel, a prodrug, is metabolized to an active form that irreversibly blocks the P2Y12 subtype of the ADP receptor on platelets, thereby inhibiting platelet activation and aggregation.[3][4]
Preclinical data, predominantly from rat models of middle cerebral artery occlusion (MCAO), suggest that both agents can reduce infarct volume and improve neurological outcomes. However, the absence of direct comparative studies necessitates a cautious interpretation of their relative efficacy.
Mechanism of Action
The distinct mechanisms by which this compound and clopidogrel exert their antiplatelet and neuroprotective effects are rooted in their specific molecular targets within the arachidonic acid and ADP-mediated platelet activation pathways, respectively.
This compound Signaling Pathway
This compound's primary therapeutic action is the selective inhibition of thromboxane A2 synthase. This enzymatic blockade redirects prostaglandin H2 (PGH2) metabolism away from the synthesis of pro-thrombotic and vasoconstrictive TXA2 and towards the production of anti-thrombotic and vasodilatory prostacyclin (PGI2).[1][2] This dual action helps to restore vascular homeostasis and improve blood flow in the ischemic penumbra.
Clopidogrel Signaling Pathway
Clopidogrel is a prodrug that requires hepatic metabolism, primarily by CYP2C19, to its active metabolite.[4] This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on the surface of platelets.[3][4] This binding prevents adenosine diphosphate (ADP) from activating the receptor, which in turn blocks the activation of the glycoprotein IIb/IIIa complex, a key step in platelet aggregation.[3]
Preclinical Efficacy in Stroke Models: A Comparative Overview
The following tables summarize quantitative data from separate studies investigating the effects of this compound and clopidogrel in rat models of MCAO-induced ischemic stroke. It is critical to note that these data are not from a direct head-to-head comparison and experimental conditions may have varied between studies.
Table 1: Effect on Infarct Volume
| Drug | Animal Model | Dosage | Route of Administration | Infarct Volume Reduction | Reference |
| This compound | Sprague-Dawley Rat (MCAO) | 3 mg/kg | Intravenous | Decreased cortical infarction area and volume | [1] |
| Clopidogrel | Rat (MCAO) | 50 µM | Not Specified | Infarction area of 17.95 ± 2.52% (vs. 33.52 ± 1.26% in vehicle) | [5] |
Table 2: Effect on Neurological Deficits
| Drug | Animal Model | Dosage | Neurological Outcome Measure | Result | Reference |
| This compound | Conscious Mouse (Cerebral Ischemia-Reperfusion) | Not Specified | Locomotor activity and motor coordination | Improved locomotor activity and motor coordination | [6] |
| Clopidogrel | Rat (MCAO) | 50 µM | Bederson's Test | Score of 1.50 ± 0.27 (vs. 2.29 ± 0.29 in vehicle) | [5] |
| Grip Strength Test | Score of 2.50 ± 0.33 (vs. 0.86 ± 0.26 in vehicle) | [5] |
Table 3: Effect on Apoptosis
| Drug | Animal Model | Dosage | Apoptosis Marker | Result | Reference |
| This compound | Data Not Available | - | - | - | - |
| Clopidogrel | Rat (MCAO) | 50 µM | TUNEL-positive neurons | 18.90 ± 4.59% (vs. 65.80 ± 3.51% in vehicle) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of the experimental protocols used in the cited studies.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used and reliable method for inducing focal cerebral ischemia that mimics human stroke.[7][8]
This compound Study Protocol (Rat MCAO Model):
-
Animal Model: Sprague-Dawley rats.[1]
-
Ischemia Induction: Suture-induced MCAO for 2 hours, followed by reperfusion.[1]
-
Drug Administration: this compound (3 mg/kg) was administered intravenously. The timing of administration relative to MCAO was not specified in the abstract.[1]
-
Outcome Measures: Infarction area and volume were evaluated 24 hours after the start of reperfusion.[1]
Clopidogrel Study Protocol (Rat MCAO Model):
-
Outcome Measures:
Discussion and Future Directions
The available preclinical data, while not directly comparative, indicate that both this compound and clopidogrel show promise in reducing the pathological consequences of ischemic stroke. This compound's dual action of inhibiting TXA2 synthesis and promoting PGI2 production presents a unique therapeutic profile.[1][2] Clopidogrel's well-established role as a potent inhibitor of ADP-mediated platelet aggregation makes it a cornerstone of antiplatelet therapy.[3][4]
A significant gap in the literature is the absence of head-to-head preclinical studies comparing this compound and clopidogrel in the same standardized stroke model. Such studies are crucial to directly compare their efficacy and to elucidate any potential synergistic or differential effects. Future research should focus on:
-
Direct Comparative Studies: Conducting well-designed preclinical trials in rodent and larger animal stroke models to directly compare the neuroprotective effects of this compound and clopidogrel.
-
Dose-Response Studies: Establishing optimal therapeutic doses for both agents in the context of stroke.
-
Combination Therapy: Investigating the potential for synergistic effects when this compound and clopidogrel are used in combination, both with and without other neuroprotective agents.
-
Translational Studies: Bridging the gap between preclinical findings and clinical applications by designing studies that more closely mimic the human stroke condition, including aged animals and animals with comorbidities.
References
- 1. Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Comparative study with norphenazone, a free-radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of ozagrel on locomotor and motor coordination after transient cerebral ischemia in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Ozagrel Sodium: An In Vivo Comparative Analysis of its Neuroprotective Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo neuroprotective effects of ozagrel sodium against other therapeutic alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
This compound, a selective thromboxane A2 (TXA2) synthase inhibitor, is a clinically utilized agent for the treatment of acute ischemic stroke. Its primary mechanism of action involves the inhibition of TXA2 production, a potent vasoconstrictor and promoter of platelet aggregation. By reducing TXA2 levels, this compound helps to increase cerebral blood flow and prevent the formation of thrombi, thereby exerting its neuroprotective effects. This guide delves into the in vivo evidence supporting the neuroprotective claims of this compound and compares its performance with other neuroprotective agents.
Comparative Efficacy of this compound
The neuroprotective effects of this compound have been evaluated in various preclinical and clinical studies, often in comparison with or in combination with other therapeutic agents. This section summarizes the key findings from these comparative studies.
This compound vs. Paeonol and a Paeonol-Ozagrel Conjugate
A preclinical study in a rat model of middle cerebral artery occlusion (MCAO) compared the efficacy of this compound (OS), paeonol (a bioactive compound with anti-inflammatory and antioxidant properties), and a novel paeonol-ozagrel conjugate (POC). The results demonstrated the superior neuroprotective effects of the conjugate.[1]
| Treatment Group | Neurological Deficit Score (Longa method) | Cerebral Infarct Volume (%) |
| MCAO Model | 3.33 ± 0.52 | 30.49 ± 2.87 |
| Paeonol (3 mg/kg) | 2.50 ± 0.55 | 20.87 ± 1.43 |
| This compound (3 mg/kg) | 2.00 ± 0.63 | 18.68 ± 1.35 |
| Paeonol-Ozagrel Conjugate | 1.50 ± 0.55 | 11.77 ± 2.53 |
Data presented as mean ± standard deviation. A lower neurological deficit score and a smaller infarct volume indicate greater neuroprotection.[1]
The study concluded that the paeonol-ozagrel conjugate exhibited a more potent neuroprotective effect than either this compound or paeonol alone, suggesting a synergistic interaction between the two parent molecules.[1]
This compound vs. Edaravone
Edaravone, a free radical scavenger, is another drug used in the treatment of acute ischemic stroke. A retrospective clinical study compared the efficacy of this compound monotherapy with a combination therapy of ozagrel and edaravone in patients with acute noncardioembolic ischemic stroke.
| Treatment Group (Stroke Subtype) | Number of Patients (n) | Improvement in NIHSS Score |
| Ozagrel Monotherapy (Lacunar Infarction) | 76 | -1.4 |
| Combination Therapy (Lacunar Infarction) | 35 | -1.2 |
| Ozagrel Monotherapy (Atherothrombotic Infarction) | 23 | -2.4 |
| Combination Therapy (Atherothrombotic Infarction) | 22 | -0.8 |
NIHSS (National Institutes of Health Stroke Scale) is a tool used to quantify stroke severity. A greater negative value indicates more significant improvement.
The results suggest that for lacunar infarction, there was no significant difference between ozagrel monotherapy and combination therapy with edaravone. However, for atherothrombotic infarction, ozagrel monotherapy showed a greater improvement in the NIHSS score compared to the combination therapy. Another study found that the combination therapy was more effective than ozagrel monotherapy, particularly in atherothrombotic stroke.[1]
This compound vs. Atorvastatin
A clinical study investigated the effect of combining this compound with atorvastatin, a statin medication, in patients with type 2 diabetes and lacunar cerebral infarction. The study compared the combination therapy to atorvastatin monotherapy.
| Outcome Measure | Atorvastatin Monotherapy (Control) | This compound + Atorvastatin (Observation) |
| Total Effective Rate | 80.00% | 94.00% |
| NIHSS Score (after treatment) | 10.23 ± 2.05 | 8.79 ± 1.65 |
| ADL Score (after treatment) | 67.89 ± 7.98 | 78.26 ± 9.22 |
ADL (Activities of Daily Living) score assesses a patient's ability to perform daily self-care activities. A higher score indicates better function.
The study concluded that the combination of sodium ozagrel and atorvastatin was more effective in improving neurological function and daily living activities compared to atorvastatin alone in this patient population.
This compound vs. Fasudil
Fasudil, a Rho-kinase inhibitor, is another agent with neuroprotective potential. A preclinical study in a murine MCAO model suggested that combination therapy of fasudil and ozagrel at non-effective individual doses resulted in a significant reduction of cerebral infarction, indicating an additive neuroprotective effect.[2] A large-scale clinical study in patients with aneurysmal subarachnoid hemorrhage compared fasudil monotherapy, this compound monotherapy, and combination therapy. The primary outcome was in-hospital mortality. The results showed no significant difference in in-hospital mortality between fasudil monotherapy and the combination therapy, suggesting that fasudil monotherapy may be sufficient in this context.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the in vivo studies cited in this guide.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used experimental model of focal cerebral ischemia that mimics human stroke.
Objective: To induce a reproducible ischemic stroke in rats for the evaluation of neuroprotective agents.
Procedure:
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic. The animal's body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Exposure: A midline incision is made in the neck to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: The ECA is carefully dissected and ligated at its distal end. A slipknot is placed around the origin of the ECA.
-
Filament Insertion: A small incision is made in the ECA. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by a significant drop in cerebral blood flow as measured by laser Doppler flowmetry.
-
Occlusion and Reperfusion: The filament is left in place for a predetermined duration (e.g., 2 hours) to induce ischemia. For reperfusion, the filament is carefully withdrawn.
-
Wound Closure and Recovery: The surgical wound is closed, and the animal is allowed to recover from anesthesia.
Diagram of MCAO Experimental Workflow:
Measurement of Cerebral Infarct Volume (TTC Staining)
2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method for visualizing and quantifying the extent of tissue infarction.
Objective: To measure the volume of infarcted brain tissue following MCAO.
Procedure:
-
Brain Extraction: 24 hours after MCAO, the rat is euthanized, and the brain is rapidly removed and placed in cold saline.
-
Brain Slicing: The brain is sliced into coronal sections of uniform thickness (e.g., 2 mm).
-
TTC Incubation: The brain slices are immersed in a 2% TTC solution in phosphate-buffered saline (PBS) and incubated at 37°C for 30 minutes in the dark.
-
Staining Mechanism: Viable tissue, containing intact mitochondrial dehydrogenase enzymes, reduces the TTC to a red formazan product. Infarcted tissue, lacking these enzymes, remains unstained (white).
-
Image Analysis: The stained slices are photographed, and the images are analyzed using image analysis software. The area of infarction (white tissue) and the total area of each slice are measured.
-
Infarct Volume Calculation: The infarct volume is calculated by summing the infarcted area of each slice and multiplying by the slice thickness. To correct for edema, the infarct volume is often expressed as a percentage of the contralateral (unaffected) hemisphere.
Measurement of Cerebral Blood Flow (Laser Doppler Flowmetry)
Laser Doppler flowmetry is a technique used to continuously monitor regional cerebral blood flow.
Objective: To assess changes in cerebral blood flow during and after MCAO.
Procedure:
-
Probe Placement: A laser Doppler probe is placed on the skull over the territory of the MCA.
-
Baseline Measurement: A baseline cerebral blood flow reading is obtained before the induction of ischemia.
-
Monitoring during MCAO: Cerebral blood flow is continuously monitored during the insertion of the occluding filament. A sharp decrease in the signal (typically >70% of baseline) confirms successful occlusion of the MCA.
-
Monitoring during Reperfusion: If the model involves reperfusion, the cerebral blood flow is monitored upon withdrawal of the filament to confirm the restoration of blood flow.
Signaling Pathways
The neuroprotective effects of this compound and its comparators are mediated through various signaling pathways.
This compound Signaling Pathway
This compound's primary mechanism is the inhibition of thromboxane A2 (TXA2) synthase.
Comparative Signaling Pathways
The alternative neuroprotective agents discussed in this guide operate through distinct signaling pathways.
This guide provides a comparative overview of the in vivo neuroprotective effects of this compound. The presented data and protocols offer valuable insights for researchers and professionals in the field of neuropharmacology and stroke therapy development. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy of these neuroprotective agents.
References
- 1. Synthesis of Paeonol-Ozagrel Conjugate: Structure Characterization and In Vivo Anti-Ischemic Stroke potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fasudil hydrochloride and this compound combination therapy for patients with aneurysmal subarachnoid hemorrhage: a cross-sectional study using a nationwide inpatient database - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Neuroprotection: A Comparative Analysis of Ozagrel Sodium and Edaravone Combination Therapy
For researchers and drug development professionals, this guide provides a comprehensive comparison of ozagrel sodium monotherapy versus its combination with edaravone in the context of acute ischemic stroke. It synthesizes clinical data, outlines experimental protocols, and visualizes the underlying molecular mechanisms to support further investigation and therapeutic development.
The management of acute ischemic stroke, a leading cause of mortality and long-term disability worldwide, presents a significant therapeutic challenge. Current research efforts are increasingly focused on combination therapies that target multiple pathophysiological pathways to enhance neuroprotection and improve patient outcomes. This guide examines the synergistic potential of combining this compound, a thromboxane A2 synthase inhibitor, with edaravone, a potent free radical scavenger.
Comparative Clinical Efficacy
Clinical studies have investigated the efficacy of combining this compound and edaravone in patients with acute ischemic stroke. The primary endpoints in these studies often include the modified Rankin Scale (mRS), which assesses functional disability, and the National Institutes of Health Stroke Scale (NIHSS), which quantifies neurological deficits.
A retrospective study demonstrated that combination therapy with edaravone and ozagrel resulted in a significantly higher rate of favorable outcomes (mRS 0-1) at discharge compared to ozagrel monotherapy, particularly in patients with atherothrombotic stroke. While another study did not find a significant difference in the improvement of NIHSS scores between the combination therapy and ozagrel monotherapy in either lacunar or atherothrombotic infarction, it still concluded that both treatment modalities are effective for acute noncardioembolic ischemic stroke.
| Treatment Group | Stroke Type | Key Outcome Measure | Result | Reference |
| Edaravone + Ozagrel (E-O Group) vs. Ozagrel alone (O Group) | Acute Ischemic Stroke (Total) | Rate of mRS 0-1 at discharge | Significantly higher in E-O group | |
| Edaravone + Ozagrel (E-O Group) vs. Ozagrel alone (O Group) | Atherothrombotic Stroke | Rate of mRS 0-1 at discharge | Significantly higher in E-O group | |
| Edaravone + Ozagrel (E-O Group) vs. Ozagrel alone (O Group) | Lacunar Stroke | Rate of mRS 0-1 at discharge | No significant difference | |
| Ozagrel Monotherapy vs. Combination Therapy | Lacunar Infarction (LI) | Improvement in NIHSS | -1.4 (Ozagrel) vs. -1.2 (Combination) | |
| Ozagrel Monotherapy vs. Combination Therapy | Atherothrombotic Infarction (ATI) | Improvement in NIHSS | -2.4 (Ozagrel) vs. -0.8 (Combination) |
Experimental Protocols
The clinical data presented is based on established and validated assessment protocols for stroke patients.
Modified Rankin Scale (mRS) Assessment
The mRS is a 7-point scale that measures the degree of disability or dependence in the daily activities of people who have suffered a stroke.
-
Procedure: A trained healthcare professional conducts a structured interview with the patient or their caregiver to assess the patient's ability to perform daily activities.
-
Scoring:
-
0 - No symptoms.
-
1 - No significant disability despite symptoms; able to carry out all usual duties and activities.
-
2 - Slight disability; unable to carry out all previous activities but able to look after own affairs without assistance.
-
3 - Moderate disability; requiring some help, but able to walk without assistance.
-
4 - Moderately severe disability; unable to walk without assistance and unable to attend to own bodily needs without assistance.
-
5 -
-
Assessing the reproducibility of ozagrel sodium's effects across different laboratories
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of Ozagrel Sodium
This compound consistently demonstrates its efficacy as a potent inhibitor of platelet aggregation and thrombus formation across numerous studies. Its primary mechanism involves the selective inhibition of thromboxane A2 synthase, an enzyme crucial for the conversion of prostaglandin H2 to thromboxane A2, a potent vasoconstrictor and platelet aggregator.[1][2][3] This targeted action distinguishes it from non-selective inhibitors like aspirin, which acts on cyclooxygenase-1 (COX-1).[2]
Preclinical Data
Preclinical studies, primarily in rat models, have established the potency of ozagrel in inhibiting key markers of platelet activation. When compared to aspirin, ozagrel has been shown to be a more potent inhibitor of thromboxane B2 (TXB2) generation and arachidonic acid-induced platelet aggregation on a milligram-per-kilogram basis.[2]
| Parameter | Ozagrel Hydrochloride | Aspirin | Animal Model |
| Inhibition of Arachidonic Acid-Induced Platelet Aggregation (ex vivo) | ID50: 0.92 mg/kg (p.o.) | ID50: 13.7 mg/kg (p.o.) | Rat |
| Inhibition of Thromboxane B2 Generation (ex vivo) | ED50: 0.042 mg/kg (i.v.) | - | Rat |
| Inhibition of Femoral Vein Thrombosis | ED50: 0.066 mg/kg (i.v.) | - | Rat |
ID50: The dose of a drug that is therapeutically effective in 50% of the population. ED50: The median effective dose.[2]
A separate comparative study with another thromboxane A2 synthase inhibitor, isbogrel, suggested that isbogrel is a more potent inhibitor in rat models, as indicated by its lower ID50 values for both TXA2 generation and ex vivo platelet aggregation.[4]
Clinical Data
In the clinical setting, this compound has been investigated primarily for its therapeutic potential in acute ischemic stroke.[3][5] A meta-analysis of randomized controlled trials concluded that ozagrel is effective in improving neurological impairment in patients with acute ischemic stroke.[5][6] While this meta-analysis pools data from different trials, suggesting a degree of consistent clinical efficacy, it does not directly assess the reproducibility of specific laboratory measurements across these studies. Some clinical studies suggest that the combination of this compound and aspirin may lead to better clinical outcomes in patients with acute cerebral infarction compared to aspirin alone, hinting at potentially synergistic effects.[2]
Signaling Pathway of this compound
This compound's targeted mechanism of action within the arachidonic acid cascade is a key aspect of its pharmacological profile. By selectively inhibiting thromboxane A2 synthase, it prevents the production of TXA2 without affecting the synthesis of other important prostaglandins like prostacyclin (PGI2), which has anti-aggregatory and vasodilatory properties.[2]
Caption: Mechanism of action of this compound.
Experimental Protocols
To facilitate the comparison of data across different laboratories, the use of standardized experimental protocols is crucial. Below are detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Arachidonic Acid-Induced Platelet Aggregation (Ex Vivo)
This assay assesses the ability of a drug to inhibit platelet aggregation after administration to an animal model.[2]
-
Animal Dosing: Male Sprague-Dawley rats are orally administered with either this compound, a comparator drug (e.g., aspirin), or a vehicle control.[2]
-
Blood Collection: Two hours post-administration, blood is collected via cardiac puncture into syringes containing a 3.8% sodium citrate solution (9:1, blood:citrate).[2]
-
Platelet-Rich Plasma (PRP) Preparation: The citrated blood is centrifuged at a low speed (e.g., 150 x g) for 10 minutes to obtain PRP.[2] The remaining blood is then centrifuged at a higher speed (e.g., 1,500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which serves as a reference.[2]
-
Platelet Aggregation Measurement: Platelet aggregation is measured using a light-transmission aggregometer. The instrument is calibrated with PRP (0% transmission) and PPP (100% transmission).[2]
-
Induction of Aggregation: A standardized concentration of arachidonic acid is added to the PRP to induce aggregation, and the change in light transmission is recorded over time.[2]
-
Data Analysis: The maximum percentage of aggregation is determined for each sample. A dose-response curve is then plotted to calculate the ID50 value.[2]
Caption: Experimental workflow for platelet aggregation assay.
Measurement of Serum Thromboxane B2 (TXB2) Levels
This assay quantifies the stable metabolite of TXA2, TXB2, as an index of TXA2 production.[2]
-
Sample Collection and Preparation: Blood is collected and allowed to clot in a glass tube at 37°C for 1 hour to maximize TXA2 generation and its subsequent conversion to TXB2.[2]
-
Serum Separation: The clotted blood is centrifuged at high speed (e.g., 2,000 x g) for 10 minutes to separate the serum.[2]
-
TXB2 Quantification: The concentration of TXB2 in the serum is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[2][4]
-
Data Analysis: The percentage of inhibition of TXB2 generation is calculated by comparing the levels in the drug-treated groups to the vehicle control group. A dose-response curve is used to determine the ID50 value.[4]
Conclusion
The available evidence from a range of preclinical and clinical studies consistently supports the efficacy of this compound as a selective thromboxane A2 synthase inhibitor with potent antiplatelet effects. While direct inter-laboratory reproducibility studies are lacking, the general agreement of findings across different research settings suggests a reliable pharmacological profile. For a more definitive assessment of reproducibility, future studies should aim for direct, multi-center comparisons of this compound's effects using standardized experimental protocols. This would not only strengthen the existing data but also provide a more robust foundation for its clinical application and further development.
References
- 1. Clinical Effect of this compound Combined with Eureklin on Acute Cerebral Infarction | E3S Web of Conferences [e3s-conferences.org]
- 2. benchchem.com [benchchem.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating the efficacy of ozagrel sodium in aspirin-resistant platelets
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ozagrel sodium and aspirin, focusing on their efficacy in the context of aspirin-resistant platelets. The information is supported by available preclinical and clinical data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Aspirin resistance, a phenomenon where aspirin does not adequately inhibit platelet function, poses a significant clinical challenge in the prevention of cardiovascular and cerebrovascular events. This guide explores the potential of this compound, a selective thromboxane A2 (TXA2) synthase inhibitor, as an alternative antiplatelet agent in this patient population. By targeting a different enzyme in the arachidonic acid cascade, this compound offers a distinct mechanism of action that may overcome the limitations of aspirin.
Mechanisms of Action: A Tale of Two Enzymes
Both this compound and aspirin ultimately aim to reduce the levels of thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction. However, they achieve this through different enzymatic targets.
Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, which is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is a precursor to several prostanoids, including TXA2. A key drawback of aspirin's mechanism is that it also inhibits the production of prostacyclin (PGI2), a beneficial prostanoid with anti-aggregatory and vasodilatory properties.
In contrast, this compound acts downstream of COX-1, selectively inhibiting thromboxane A2 synthase. This enzyme specifically converts PGH2 into TXA2.[1] By targeting this specific step, this compound not only reduces the production of the pro-thrombotic TXA2 but may also lead to an accumulation of PGH2, which can then be shunted towards the production of the anti-thrombotic PGI2 by endothelial cells.[1] This dual action of decreasing a platelet aggregator while potentially increasing a platelet inhibitor is a key theoretical advantage of this compound, particularly in the context of aspirin resistance.
Caption: Signaling pathways of aspirin and this compound.
Preclinical Comparative Data
While clinical trials directly comparing this compound to aspirin in a confirmed aspirin-resistant population are lacking, preclinical studies in animal models provide valuable insights into their relative potency. A key study in rats compared the inhibitory effects of ozagrel and aspirin on platelet aggregation and TXA2 generation.
| Parameter | Ozagrel Hydrochloride | Aspirin |
| Mechanism of Action | Selective Thromboxane A2 Synthase Inhibitor | Irreversible Cyclooxygenase-1 (COX-1) Inhibitor |
| Effect on TXA2 | Decreases | Decreases |
| Effect on PGI2 | May Increase | Decreases |
| ED50 for Inhibition of Arachidonic Acid-Induced Platelet Aggregation (ex vivo) | 0.36 mg/kg | 1.8 mg/kg |
| ID50 for Inhibition of Serum Thromboxane B2 (TXB2) Generation | 0.1 mg/kg | 1.2 mg/kg |
Data sourced from a preclinical study in rats. ED50 represents the dose effective in 50% of the population, and ID50 represents the dose causing 50% inhibition.[2]
These preclinical findings suggest that ozagrel hydrochloride is more potent than aspirin in inhibiting both platelet aggregation and TXB2 generation in this animal model.[2]
Clinical Evidence and Considerations
A clinical study involving patients with acute non-cardiogenic ischemic stroke demonstrated that the combination of this compound and low-dose aspirin resulted in better clinical outcomes compared to aspirin alone.[1] Patients receiving the combination therapy had significantly better scores on the National Institute of Health Stroke Scale (NIHSS) and motor strength scale at 14 days after the onset of stroke.[1] While this study did not specifically enroll aspirin-resistant patients, it suggests a potential synergistic or additive effect of targeting both COX-1 and TXA2 synthase.
It is important to note that the term "aspirin resistance" itself is not universally defined and can be diagnosed through various laboratory methods, which often show poor correlation. The most specific tests measure the pharmacological effect of aspirin on its target, such as the levels of serum thromboxane B2 (TXB2), a stable metabolite of TXA2.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the efficacy of antiplatelet agents.
Arachidonic Acid-Induced Platelet Aggregation (Ex Vivo)
This experiment assesses the ability of a drug to inhibit platelet aggregation induced by arachidonic acid after administration to a subject.
Caption: Workflow for ex vivo platelet aggregation assay.
Methodology:
-
Subject Dosing: Laboratory animals (e.g., rats) or human subjects are administered the test compound (this compound or aspirin) or a vehicle control, typically orally.
-
Blood Collection: At a specified time after dosing (e.g., 2 hours), blood is collected into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).[2]
-
Platelet-Rich Plasma (PRP) Preparation: The collected blood is centrifuged at a low speed to separate the PRP. A portion of the remaining blood is centrifuged at a high speed to obtain platelet-poor plasma (PPP), which serves as a reference.[2]
-
Platelet Aggregation Measurement: Platelet aggregation is measured using a light-transmission aggregometer. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Induction of Aggregation: A standardized concentration of arachidonic acid is added to the PRP to induce platelet aggregation, and the change in light transmission is recorded over time.[2]
-
Data Analysis: The maximum percentage of platelet aggregation is determined for each sample. The percentage of inhibition is calculated by comparing the aggregation in the drug-treated samples to the vehicle control.
Measurement of Serum Thromboxane B2 (TXB2) Levels
This assay quantifies the concentration of TXB2, the stable metabolite of TXA2, in the serum, providing a direct measure of TXA2 synthesis.
Methodology:
-
Blood Clotting: Whole blood is allowed to clot in a glass tube at 37°C for a specific duration (e.g., 1 hour) to allow for maximal TXA2 production and its subsequent conversion to TXB2.
-
Serum Separation: The clotted blood is centrifuged to separate the serum.
-
TXB2 Quantification: The concentration of TXB2 in the serum is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of TXB2 generation is calculated by comparing the levels in the drug-treated groups to the vehicle control group.[2]
Conclusion and Future Directions
This compound, with its selective inhibition of TXA2 synthase, presents a promising pharmacological profile for the management of patients with aspirin-resistant platelets. Its mechanism of action, which spares the production of PGI2, offers a theoretical advantage over aspirin. Preclinical data further support its potency in inhibiting platelet aggregation and TXA2 synthesis.[2]
However, the current evidence is limited by the lack of head-to-head clinical trials specifically designed to evaluate the efficacy of this compound monotherapy in a well-defined aspirin-resistant population. Future research should focus on conducting such trials to definitively establish the clinical utility of this compound as an alternative antiplatelet therapy. Further investigation into the potential synergistic effects of combination therapy with aspirin in various patient populations is also warranted.
References
Cross-Validation of In Vitro and In Vivo Data for Ozagrel Sodium: A Comparative Guide
Ozagrel sodium, a selective inhibitor of thromboxane A2 (TXA2) synthase, has demonstrated efficacy in both laboratory settings and clinical applications for conditions related to abnormal blood clot formation, such as ischemic stroke.[1][2] This guide provides a comprehensive comparison of its in vitro and in vivo pharmacological data, alongside alternative antiplatelet agents, to offer researchers and drug development professionals a clear perspective on its performance.
This compound exerts its antithrombotic effects by specifically inhibiting the enzyme responsible for converting prostaglandin H2 (PGH2) into TXA2, a potent promoter of platelet aggregation and vasoconstriction.[1][3] This targeted mechanism allows ozagrel to reduce the risk of thrombus formation while potentially avoiding some of the broader effects of less selective antiplatelet agents.[1][4]
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and its comparators from various in vitro and in vivo studies. These values highlight the potency and efficacy of these compounds under different experimental conditions.
In Vitro Potency of Thromboxane A2 Synthase Inhibitors
| Compound | Parameter | Species/System | Value | Reference |
| This compound | IC₅₀ (TXA2 Synthase) | Rabbit Platelets | 11 nM | [5][6] |
| This compound | IC₅₀ (TXA2 Synthase) | Not Specified | 4 nM | [7] |
| This compound | IC₅₀ (Platelet Aggregation) | Arachidonic Acid-induced | 53.12 µM | [5] |
| Isbogrel (CV-4151) | ID₅₀ (Blood TXA2 Generation) | Rat | 0.04 mg/kg (p.o.) | [8] |
| Aspirin | ID₅₀ (Blood TXA2 Generation) | Rat | 6.4 mg/kg (p.o.) | [8] |
| KF 13218 | IC₅₀ (TXA2 Synthase) | Human Platelets | 27 ± 5.8 nM | [7] |
| KF 13218 | IC₅₀ (TXB₂ Production) | Human Intact Platelets | 5.3 ± 1.3 nM | [7] |
In Vivo Efficacy of Antiplatelet Agents
| Compound | Animal Model | Effect | Dosage (ID₅₀/ED₅₀) | Reference |
| This compound | Rat | Inhibition of Arachidonic Acid-induced Platelet Aggregation (ex vivo) | 0.92 mg/kg (p.o.) | [3][8] |
| This compound | Rat | Inhibition of Femoral Vein Thrombosis | 13.7 mg/kg (p.o.) | [3][8] |
| This compound | Rat | Therapeutic Effect on Femoral Vein Thrombosis | 0.066 mg/kg (i.v.) | [3][8] |
| Isbogrel (CV-4151) | Rat | Inhibition of Arachidonic Acid-induced Platelet Aggregation (ex vivo) | 0.06 mg/kg (p.o.) | [8] |
| Isbogrel (CV-4151) | Rat | Inhibition of Femoral Vein Thrombosis | 2.46 mg/kg (p.o.) | [8] |
| Isbogrel (CV-4151) | Rat | Therapeutic Effect on Femoral Vein Thrombosis | 0.026 mg/kg (i.v.) | [8] |
| Aspirin | Rat | Inhibition of Arachidonic Acid-induced Platelet Aggregation (ex vivo) | 7.0 mg/kg (p.o.) | [8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating these compounds, the following diagrams are provided.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ozagrel Sodium for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Ozagrel sodium is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, ensuring a secure laboratory environment.
This compound, a selective thromboxane A2 synthase inhibitor, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to the following procedures is essential to minimize health risks and potential environmental impact.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on available safety data, the following personal protective equipment (PPE) and handling precautions are recommended.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: In case of dust or aerosol formation, use an appropriate respirator.
Handling Procedures:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly after handling the compound.
In the event of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
This compound Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, national, and international regulations. The following protocol provides a general framework for its proper disposal as non-hazardous pharmaceutical waste.
Step 1: Waste Identification and Segregation
-
Identify the waste as "non-hazardous pharmaceutical waste."
-
Do not mix this compound waste with other categories of chemical waste, such as hazardous solvents, strong acids or bases, sharps, or biohazardous materials.
Step 2: Waste Containment
-
Solid Waste: Collect all solid forms of this compound, including unused or expired product and contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, sealed, and clearly labeled container.
-
Liquid Waste: If this compound is in a solution, do not dispose of it down the drain. Collect the liquid waste in a sealed, leak-proof container that is chemically compatible with the solvent used.
Step 3: Labeling and Storage
-
Clearly label the waste container with "Non-Hazardous Pharmaceutical Waste" and specify the contents as "this compound."
-
Include the accumulation start date on the label.
-
Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection by a licensed waste disposal service.
Step 4: Professional Disposal
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.
-
Ensure that all required waste manifest forms are completed accurately.
-
The recommended final disposal method for non-hazardous pharmaceutical waste is incineration at a permitted facility to ensure its complete destruction.
Quantitative Data: Forced Degradation of Ozagrel
| Stress Condition | Reagent and Conditions | Degradation | Observations |
| Acid Hydrolysis | 0.1 N HCl, reflux at 60°C for 30 minutes | 5-20% | Degradation peaks are well-resolved from the parent drug peak. |
| Base Hydrolysis | 0.1 N NaOH, reflux at 60°C for 30 minutes | 5-20% | Degradation peaks are well-resolved from the parent drug peak. |
| Oxidative Degradation | 3% H₂O₂, room temperature for 7 days | 5-20% | Degradation peaks are well-resolved from the parent drug peak. |
| Thermal Degradation | Solid drug exposed to 100°C for 48 hours | 5-20% | Degradation peaks are well-resolved from the parent drug peak. |
| Photolytic Degradation | Exposure to a minimum of 1.2 million lux hours and 200 watt-hours/m² of light | 5-20% | Degradation peaks are well-resolved from the parent drug peak. |
This data is derived from studies on Ozagrel and is intended to provide a general understanding of its stability.
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for the key experiments cited in the forced degradation studies of Ozagrel.
1. Acid Hydrolysis Protocol:
-
Prepare a solution of Ozagrel in a suitable solvent.
-
Add an equal volume of 0.1 N hydrochloric acid (HCl).
-
Reflux the mixture in a water bath maintained at 60°C for 30 minutes.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 N sodium hydroxide (NaOH).
-
Dilute the neutralized solution with the mobile phase to the target concentration for analysis.
2. Base Hydrolysis Protocol:
-
Prepare a solution of Ozagrel in a suitable solvent.
-
Add an equal volume of 0.1 N sodium hydroxide (NaOH).
-
Reflux the mixture in a water bath maintained at 60°C for 30 minutes.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 N hydrochloric acid (HCl).
-
Dilute the neutralized solution with the mobile phase to the target concentration for analysis.
3. Oxidative Degradation Protocol:
-
Prepare a solution of Ozagrel in a suitable solvent.
-
Add an appropriate volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 7 days, protected from light.
-
After the exposure period, dilute the solution with the mobile phase to the target concentration for analysis.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: A logical workflow for the proper disposal of this compound.
Disclaimer: This document provides guidance based on available safety data and general best practices for pharmaceutical waste disposal. It is essential to consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable federal, state, and local regulations. Specific ecotoxicity data for this compound is not widely available; therefore, a conservative approach to disposal, treating the substance as potentially harmful to the environment, is recommended.
Essential Safety and Operational Guide for Handling Ozagrel Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling of Ozagrel sodium, a selective thromboxane A2 synthase inhibitor. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Immediate Safety and Handling Precautions
This compound is a crystalline powder that requires careful handling to avoid exposure.[1] It may cause eye irritation and potential damage to the cardiovascular and digestive systems through single or repeated exposure.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[1]
-
Hand Protection: Use chemically compatible gloves, such as nitrile gloves. Inspect gloves for any tears or punctures before use.[1][2]
-
Respiratory Protection: In situations where dust may be generated, use an appropriate dust mask or respirator.[1]
-
Protective Clothing: A lab coat or long-sleeved work clothes should be worn to prevent skin contact.[1]
Engineering Controls
To minimize inhalation exposure, handle this compound in a well-ventilated area. The use of a laboratory fume hood, vented enclosure, or glovebox is strongly recommended.[1][3] An eyewash station and safety shower should be readily accessible in the workspace.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its hydrochloride salt, which are often used interchangeably in research.
| Parameter | Value | Species/System | Notes |
| IC₅₀ (Thromboxane A2 Synthase Inhibition) | 11 nM | - | Highly selective inhibition.[4] |
| IC₅₀ (Arachidonic Acid-induced Platelet Aggregation) | 53.12 µM | Human | In vitro measurement.[4] |
| Melting Point/Freezing Point | Approximately 300°C | - | For this compound.[1] |
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
Preparation and Weighing
-
Step 1: Before handling, ensure all required PPE is worn correctly.
-
Step 2: Conduct all weighing and initial preparation of this compound powder within a chemical fume hood or other ventilated enclosure to prevent dust inhalation.[1]
-
Step 3: Use a dedicated set of utensils (spatula, weighing paper) for handling the compound.
-
Step 4: Clean the weighing area and utensils thoroughly after use.
Solution Preparation
-
Step 1: When preparing solutions, add the solvent to the weighed this compound slowly to avoid splashing.
-
Step 2: If the compound does not readily dissolve, sonication may be used.
-
Step 3: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
In Case of Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
Detailed Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol outlines a common experiment to assess the efficacy of this compound in inhibiting platelet aggregation.[5][6]
Materials and Reagents
-
This compound
-
Arachidonic acid (AA)
-
Human whole blood (collected in 3.2% sodium citrate)
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and sterile consumables
Methodology
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the whole blood at a low speed (e.g., 150 x g) for 10 minutes to obtain PRP.[5]
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 1,500 x g) for 10 minutes to obtain PPP.[5]
-
-
Experimental Procedure:
-
Pre-warm the PRP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).[6]
-
Add a specific volume of PRP to the aggregometer cuvettes containing a magnetic stir bar.
-
Add the desired concentration of this compound or a vehicle control to the PRP and incubate for 5-10 minutes at 37°C with stirring.[6]
-
Initiate platelet aggregation by adding a working concentration of arachidonic acid.[6]
-
Record the change in light transmission for 5-10 minutes to monitor platelet aggregation.[6]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of aggregation relative to the vehicle control.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. This compound should generally be treated as non-hazardous pharmaceutical waste, but always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[3]
Waste Segregation
-
Solid Waste:
-
Grossly Contaminated: Unused or expired this compound powder, and items heavily contaminated (e.g., a large spill cleanup) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Trace Contaminated: Items with minimal contamination, such as used weighing paper, gloves, and pipette tips, should be collected in a separate, sealed container labeled for non-hazardous pharmaceutical waste.[3]
-
-
Liquid Waste:
-
Solutions containing this compound should never be disposed of down the drain.[3]
-
Collect all liquid waste in a sealed, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste," the name of the chemical, and the approximate concentration.
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps should be disposed of in a designated sharps container.
-
Disposal Procedure
-
Step 1: Collection: Collect all waste streams in their designated and properly labeled containers at the point of generation.
-
Step 2: Storage: Store waste containers in a secure, designated area away from general laboratory traffic and incompatible materials.[3]
-
Step 3: Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the waste by a licensed professional waste disposal company.[3] The preferred method of disposal for non-hazardous pharmaceutical waste is incineration.[7]
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: Workflow for in vitro platelet aggregation assay.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
